20-hydroxylucidenic acid E2
Description
Properties
Molecular Formula |
C29H40O9 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-[(3S,5R,10S,12S,13R,14R,17S)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-4-hydroxypentanoic acid |
InChI |
InChI=1S/C29H40O9/c1-14(30)38-24-23(36)22-21(15(31)12-16-25(2,3)18(32)8-10-26(16,22)4)29(7)19(33)13-17(28(24,29)6)27(5,37)11-9-20(34)35/h16-18,24,32,37H,8-13H2,1-7H3,(H,34,35)/t16-,17+,18-,24+,26-,27?,28-,29-/m0/s1 |
InChI Key |
JZZMIFMLEGZFJO-TYVNISONSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of 20-Hydroxylucidenic Acid E2 from Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxylucidenic acid E2, a member of the lanostane-type triterpenoid (B12794562) class of compounds, has been identified as a constituent of the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation and purification of this compound. Furthermore, it explores the potential biological activities and associated signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Ganoderma lucidum, a fungus with a long-standing history in traditional Asian medicine, is a rich source of bioactive secondary metabolites, particularly triterpenoids.[1] These compounds, including the lucidenic acids, are recognized for their diverse pharmacological potential. This compound is a derivative of lucidenic acid E2 and belongs to the lanostane-type triterpenoids, which are characterized by a tetracyclic core structure. The growing interest in the therapeutic applications of natural products has positioned this compound as a molecule of interest for further scientific investigation.
Natural Sources and Abundance
The primary natural source of this compound is the fruiting bodies of Ganoderma lucidum. While specific quantitative data for this compound is not extensively reported, the abundance of the closely related lucidenic acid E2 can provide an estimate of the potential yield from the natural source. The concentration of these compounds can vary depending on the specific strain of the fungus, cultivation conditions, and the extraction method employed.
Quantitative Data
The following table summarizes the reported yields of lucidenic acid E2 from Ganoderma lucidum, which can serve as a reference for the potential abundance of this compound.
| Natural Source | Extraction Solvent | Yield of Lucidenic Acid E2 (mg/g of dry weight) | Reference |
| Ganoderma lucidum (fruiting bodies, wild) | Methanol (B129727) | 0.319–1.766 | [1] |
| Ganoderma lucidum (fruiting bodies, cultivated) | Methanol | 0.258–0.481 | [1] |
| Ganoderma lucidum (fruiting bodies) | 45% Grain alcohol | 2.246–3.306 (in lyophilized sample) | [1] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from Ganoderma lucidum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a representative, detailed protocol based on established methods for the isolation of lanostane (B1242432) triterpenoids from this fungus.
Extraction
-
Preparation of Material: Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is subjected to exhaustive extraction with an organic solvent. Ethanol (95%) or methanol are commonly used. This can be performed using maceration, Soxhlet extraction, or ultrasonic-assisted extraction for improved efficiency.
-
Maceration: The powder is soaked in the solvent (e.g., 1:10 w/v) for an extended period (24-72 hours) at room temperature with occasional agitation. The process is typically repeated multiple times to ensure complete extraction.
-
Soxhlet Extraction: The powdered mushroom is placed in a thimble and continuously extracted with the chosen solvent over several hours.
-
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Triterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.
-
Solvent Evaporation: Each fraction is concentrated to dryness using a rotary evaporator.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase.
-
Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by Prep-HPLC.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape) is a typical mobile phase.
-
Detection: UV detection is used to monitor the elution of compounds.
-
Isolation: The peak corresponding to this compound is collected.
-
-
Final Purification: The collected fraction is concentrated to yield the purified this compound. The purity can be assessed by analytical HPLC and the structure confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Biological Activities and Signaling Pathways
While specific studies on the signaling pathways of this compound are limited, research on triterpenoids from Ganoderma lucidum provides strong indications of its potential biological activities, particularly in the areas of anti-inflammatory and antiviral effects.
Anti-Inflammatory Activity
Triterpenoids from Ganoderma lucidum have been shown to exert anti-inflammatory effects by modulating key signaling pathways. It is hypothesized that this compound may share these mechanisms.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory cytokines. Triterpenoids from Ganoderma can inhibit this pathway.
References
Elucidation of the 20-Hydroxylucidenic Acid E2 Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-hydroxylucidenic acid E2 is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Like other lucidenic and ganoderic acids, it exhibits a range of promising pharmacological activities, making its biosynthetic pathway a subject of significant interest for biotechnological production and drug development. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, including detailed experimental protocols and data presented for comparative analysis. While the complete pathway has not been fully elucidated, this guide synthesizes the available evidence to present a putative pathway and the methodologies required for its complete characterization.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound, like all triterpenoids in Ganoderma lucidum, originates from the mevalonate (B85504) (MVA) pathway, which produces the universal precursor lanosterol (B1674476). The subsequent modifications of the lanosterol scaffold are catalyzed by a series of enzymes, primarily cytochrome P450 monooxygenases (CYPs), which are responsible for the oxidative functionalization that leads to the vast diversity of triterpenoids in this fungus.
Upstream Pathway: From Acetyl-CoA to Lanosterol
The initial steps of the pathway are well-established and involve the conversion of acetyl-CoA to lanosterol via the MVA pathway. The key enzymatic steps are outlined below.
Diagram of the Mevalonate (MVA) Pathway
Caption: The Mevalonate (MVA) pathway for lanosterol biosynthesis.
Putative Downstream Pathway: From Lanosterol to this compound
The conversion of lanosterol to this compound involves a series of oxidative modifications. While the exact sequence and the specific enzymes for each step are still under investigation, a putative pathway can be constructed based on the known structures of related lucidenic acids and the characterized functions of Ganoderma lucidum CYPs. The key transformations from the lanosterol backbone to form lucidenic acid E2 and its 20-hydroxy derivative include oxidations at C-3, C-7, C-11, C-15, C-26, and C-20.
Several CYPs from Ganoderma lucidum have been shown to catalyze specific hydroxylations on the lanostane (B1242432) skeleton. For instance, CYP5150L8 is known to catalyze the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, a crucial step in the formation of many ganoderic and lucidenic acids. Other CYPs, such as CYP512U6, are known to be involved in hydroxylations at other positions. It is hypothesized that a cascade of specific CYPs and potentially other enzymes like reductases and dehydrogenases are responsible for the step-wise conversion of lanosterol to this compound.
Putative Biosynthetic Pathway of this compound
Caption: A putative pathway from lanosterol to this compound.
Quantitative Data
Quantitative data for the intermediates and enzymatic activities in the this compound biosynthetic pathway are currently limited. Most available data pertains to the concentration of the final product in the fruiting bodies of Ganoderma lucidum.
| Compound | Source | Extraction Solvent | Concentration Range (mg/g dry weight) | Reference |
| Lucidenic Acid E2 | Ganoderma lucidum (fruiting bodies, wild) | Methanol (B129727) | 0.319 – 1.766 | [1] |
| Ganoderma lucidum (fruiting bodies, cultivated) | Methanol | 0.258 – 0.481 | [1] | |
| Ganoderma lucidum (fruiting bodies) | 45% Grain alcohol | 2.246 – 3.306 (in lyophilized sample) | [1] | |
| This compound | Ganoderma lucidum | - | Data not available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Cytochrome P450 Genes
Objective: To identify candidate CYP genes from Ganoderma lucidum that may be involved in lucidenic acid biosynthesis.
Methodology: Transcriptome Analysis
-
Sample Preparation: Cultivate Ganoderma lucidum under conditions known to induce triterpenoid production (e.g., addition of elicitors like methyl jasmonate or salicylic (B10762653) acid) and a control condition. Harvest mycelia at various time points.
-
RNA Extraction: Extract total RNA from the collected mycelia using a suitable kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
Bioinformatic Analysis:
-
Perform quality control and trimming of the raw sequencing reads.
-
Align the reads to the Ganoderma lucidum reference genome.
-
Identify differentially expressed genes (DEGs) between the induced and control conditions.
-
Annotate the DEGs and identify those encoding cytochrome P450 enzymes.
-
Prioritize candidate CYPs based on the magnitude of their upregulation in response to elicitor treatment.
-
Workflow for Candidate Gene Identification
Caption: Workflow for identifying candidate CYP genes via RNA-Seq.
Heterologous Expression and Functional Characterization of Candidate CYPs
Objective: To express the candidate CYP genes in a heterologous host and determine their enzymatic function.
Methodology: Expression in Saccharomyces cerevisiae
-
Gene Cloning: Amplify the full-length coding sequences of the candidate CYP genes from Ganoderma lucidum cDNA. Clone the amplicons into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression. Co-expression with a cytochrome P450 reductase (CPR) from G. lucidum is often necessary for activity.
-
Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11).
-
Protein Expression: Grow the transformed yeast cells in a selective medium with glucose. To induce protein expression, transfer the cells to a medium containing galactose.
-
In Vivo Biotransformation:
-
Supplement the culture medium with a putative substrate (e.g., lanosterol or an early-stage lucidenic acid intermediate).
-
Continue the cultivation for 48-72 hours.
-
Extract the metabolites from the culture medium and the yeast cells using ethyl acetate.
-
-
In Vitro Enzymatic Assay:
-
Prepare microsomes from the yeast cells expressing the CYP and CPR.
-
Set up a reaction mixture containing the microsomes, a putative substrate, NADPH, and a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period.
-
Stop the reaction and extract the products with an organic solvent.
-
-
Product Analysis: Analyze the extracted metabolites from both in vivo and in vitro assays using HPLC, LC-MS, and NMR to identify the reaction products and elucidate their structures.
Quantitative Analysis of Lucidenic Acids
Objective: To quantify the amount of this compound and its precursors.
Methodology: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Extract triterpenoids from Ganoderma lucidum fruiting bodies or mycelia, or from heterologous expression cultures, using a suitable solvent like methanol or ethyl acetate.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 252 nm.
-
-
Quantification: Prepare a standard curve using a purified standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Signaling Pathways Regulating Biosynthesis
The biosynthesis of triterpenoids in Ganoderma lucidum is regulated by various environmental and endogenous signals. While specific signaling pathways controlling the expression of individual CYPs for lucidenic acid synthesis are not fully understood, several factors are known to upregulate the entire pathway.
-
Light: Blue light has been shown to enhance the accumulation of ganoderic acids, a class of triterpenoids closely related to lucidenic acids. This response is mediated by the white-collar (WC) complex, which acts as a photoreceptor and transcription factor.
-
Chemical Elicitors: Salicylic acid and methyl jasmonate are known to induce the expression of key genes in the MVA pathway, leading to increased triterpenoid production.
-
Calcium Signaling: Calcium ions (Ca2+) are implicated in various signaling pathways in fungi and may play a role in regulating secondary metabolism, including triterpenoid biosynthesis.
Signaling Regulation of Triterpenoid Biosynthesis
References
Spectroscopic and Structural Elucidation of 20-Hydroxylucidenic Acid E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxylucidenic acid E2 is a complex triterpenoid (B12794562) belonging to the lucidenic acid family, naturally occurring in the medicinal mushroom Ganoderma lucidum. As a derivative of lucidenic acid E2, this compound is of significant interest to researchers in natural product chemistry and drug discovery due to the diverse biological activities associated with this class of molecules. This technical guide provides a comprehensive overview of the anticipated spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a combination of reported data for the parent compound, lucidenic acid E2, and predicted data for the 20-hydroxy derivative based on established spectroscopic principles and data from structurally related triterpenoids. Detailed experimental protocols for the isolation and spectroscopic analysis of such compounds are also provided, alongside visualizations of key experimental workflows.
Introduction
Lucidenic acids are a significant class of tetracyclic triterpenoids characterized by a lanostane (B1242432) skeleton, isolated from the fruiting bodies of Ganoderma lucidum. These compounds have garnered considerable attention for their potential therapeutic properties. This compound is a derivative of lucidenic acid E2, featuring an additional hydroxyl group at the C-20 position. The molecular formula for lucidenic acid E2 is C₂₉H₄₀O₈, with a CAS number of 98665-17-9[1]. The introduction of a hydroxyl group at C-20 in this compound is expected to modestly increase its polarity and molecular weight. While specific spectroscopic data for this compound is scarce, this guide aims to provide a robust, predicted spectroscopic profile to aid researchers in its identification and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound. The predictions are based on the known data for lucidenic acid E2 and the expected influence of a C-20 hydroxyl group as observed in other 20-hydroxy lanostane-type triterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of complex natural products. The predicted ¹H and ¹³C NMR data for this compound are presented below. Chemical shifts (δ) are given in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~3.20 | dd | 11.5, 4.5 |
| H-7 | ~4.90 | d | 8.0 |
| H-12 | ~5.50 | d | 9.0 |
| H-21 | ~1.30 | s | |
| H-18 | ~0.80 | s | |
| H-19 | ~1.25 | s | |
| H-28 | ~0.95 | s | |
| H-29 | ~0.90 | s | |
| H-30 | ~1.05 | s | |
| OAc-CH₃ | ~2.10 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) | Carbon | Predicted Chemical Shift (ppm) |
| 1 | ~35.0 | 16 | ~50.0 |
| 2 | ~28.0 | 17 | ~52.0 |
| 3 | ~78.0 | 18 | ~18.0 |
| 4 | ~40.0 | 19 | ~19.0 |
| 5 | ~55.0 | 20 | ~75.0 |
| 6 | ~22.0 | 21 | ~25.0 |
| 7 | ~200.0 (C=O) | 22 | ~38.0 |
| 8 | ~145.0 | 23 | ~30.0 |
| 9 | ~148.0 | 24 | ~178.0 (COOH) |
| 10 | ~38.0 | 25 | ~32.0 |
| 11 | ~205.0 (C=O) | 26 | ~20.0 |
| 12 | ~75.0 | 27 | ~21.0 |
| 13 | ~45.0 | 28 | ~28.0 |
| 14 | ~50.0 | 29 | ~16.0 |
| 15 | ~210.0 (C=O) | OAc-C=O | ~170.0 |
| OAc-CH₃ | ~21.0 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ion Mode | Predicted m/z | Interpretation |
| HR-ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ | Molecular ion peaks |
| HR-ESI-MS | Negative | [M-H]⁻ | Molecular ion peak |
| ESI-MS/MS | Positive | Varies | Fragmentation pattern would likely involve losses of H₂O, CO, CO₂, and the side chain. |
The introduction of the C-20 hydroxyl group is expected to influence the fragmentation pattern, potentially leading to a prominent loss of a water molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (hydroxyl and carboxylic acid) |
| ~2960 | C-H stretching (alkane) |
| ~1740 | C=O stretching (ester) |
| ~1710 | C=O stretching (ketone) |
| ~1690 | C=O stretching (carboxylic acid) |
| ~1240 | C-O stretching (ester) |
Ultraviolet (UV) Spectroscopy
UV spectroscopy provides information about conjugated systems within a molecule.
Table 5: Predicted Ultraviolet (UV) Absorption for this compound
| Solvent | Predicted λmax (nm) |
| Methanol (B129727) or Ethanol (B145695) | ~252 |
The UV absorption is primarily due to the α,β-unsaturated ketone system in the lucidenic acid core.
Experimental Protocols
The following sections detail the general methodologies for the isolation and spectroscopic analysis of triterpenoids from Ganoderma lucidum.
Isolation and Purification
-
Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a solvent such as ethanol or methanol at room temperature or with gentle heating.
-
Concentration: The solvent is removed under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate compounds based on polarity.
-
Purification: Fractions containing the target compound are further purified by preparative High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. MS/MS fragmentation data is obtained to aid in structural confirmation.
-
IR Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer, usually with the sample prepared as a KBr pellet or a thin film.
-
UV Spectroscopy: UV-Vis spectra are obtained using a spectrophotometer, with the sample dissolved in a suitable UV-transparent solvent like methanol or ethanol.
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, triterpenoids from Ganoderma lucidum are known to interact with various cellular targets. The following diagram illustrates a generalized logical relationship for investigating the biological activity of a novel triterpenoid.
Conclusion
This technical guide provides a detailed, albeit largely predictive, overview of the spectroscopic properties of this compound. The presented data, based on the well-established spectral characteristics of lucidenic acids and other related triterpenoids, serves as a valuable resource for the identification and structural elucidation of this and similar natural products. The outlined experimental protocols offer a standardized approach for the isolation and analysis of these complex molecules from their natural source, Ganoderma lucidum. Further research is warranted to isolate and fully characterize this compound to confirm these predictions and to explore its potential biological activities.
References
An In-depth Technical Guide to 20-Hydroxylucidenic Acid E2: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
20-Hydroxylucidenic acid E2, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a review of its biological activities with a focus on its anti-tumor potential. Detailed experimental protocols for the isolation and analysis of related triterpenoids are presented to facilitate further research. Furthermore, this document explores the potential signaling pathways that may be modulated by this compound, offering a foundation for future mechanistic studies.
Physicochemical Properties
Precise experimental data for the physical and chemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, the following information has been compiled. Further experimental verification is recommended for precise characterization.
| Property | Value | Source/Comment |
| Molecular Formula | C₂₉H₄₀O₈ | [1] |
| Molecular Weight | 516.6 g/mol | [1] |
| CAS Number | 98665-17-9 | [1] |
| Appearance | A solid | [1] |
| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml)DMSO: Slightly soluble (0.1-1 mg/ml) | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Spectral Data (¹H NMR, ¹³C NMR, IR, MS) | Not available in detail in public databases. |
Biological Activity and Potential Signaling Pathways
Triterpenoids isolated from Ganoderma lucidum, including various lucidenic acids, have demonstrated a range of biological activities, with anti-tumor effects being a primary focus of research.[2][3] While specific studies on the signaling pathways modulated by this compound are limited, research on analogous triterpenoids from Ganoderma lucidum suggests potential involvement of key cancer-related signaling cascades.
Anti-Tumor Activity
Lucidenic acids, as a class of compounds, have been shown to exhibit cytotoxic effects against various cancer cell lines.[4] The anti-invasive properties of lucidenic acids have also been reported, suggesting a potential to inhibit metastasis.[5] The structural variations among different lucidenic acids likely contribute to differences in their bioactivity.[2]
Postulated Signaling Pathways
Based on the known mechanisms of other Ganoderma triterpenoids and common cancer signaling pathways, the following are potential targets for this compound.
-
Apoptosis Induction: Many anti-cancer compounds exert their effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. The involvement of caspases, key executioners of apoptosis, is a central feature of these pathways.
-
PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Studies on other immunomodulatory compounds from Ganoderma lucidum suggest the potential involvement of the PI3K/Akt pathway.[6]
-
MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Similar to the PI3K/Akt pathway, evidence from related compounds points to the MAPK pathway as a potential target.[6]
Below are diagrams illustrating these hypothetical signaling pathways and a potential experimental workflow for investigating the effects of this compound.
Experimental Protocols
Extraction and Isolation of Triterpenoids from Ganoderma lucidum
This protocol outlines a general procedure for the extraction and fractionation of triterpenoids. Optimization will be necessary for the specific isolation of this compound.
-
Extraction:
-
Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to solvent extraction, commonly with ethanol (B145695) or methanol, at room temperature.[6]
-
The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.[6]
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.[6] Triterpenoids are typically enriched in the ethyl acetate fraction.
-
-
Purification:
-
The triterpenoid-rich fraction is subjected to various chromatographic techniques for purification.
-
Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol mixture.
-
High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using reversed-phase HPLC.[5]
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lucidenic Acid N | C27H40O6 | CID 21592283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Technical Guide to 20-hydroxylucidenic acid E2 and its Analogs: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic acids, a class of highly oxygenated lanostane (B1242432) triterpenoids primarily isolated from the medicinal mushroom Ganoderma lucidum, have emerged as a significant area of interest in pharmacological research.[1][2][3] These natural compounds exhibit a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[4][5] This technical guide provides a comprehensive review of the available literature on 20-hydroxylucidenic acid E2 and its known analogs. While specific data on this compound is limited, this document consolidates the existing knowledge on the broader family of lucidenic acids to inform future research and drug development endeavors.
Triterpenoids isolated from Ganoderma lucidum are structurally characterized as highly oxidized lanostanes and are recognized as the primary active constituents responsible for many of its medicinal properties. Among the diverse array of triterpenoids, lucidenic acids, which possess a C27 lanostane skeleton, represent the second major group. Although over 22 types of lucidenic acids have been identified, research on these compounds is less extensive compared to the more widely studied ganoderic acids. This guide aims to bridge this gap by summarizing the current understanding of their sources, chemical structures, and pharmacological activities.
Known Analogs and Biological Activities
While literature directly focusing on this compound is sparse, several related lucidenic acids and their derivatives have been isolated and characterized. These compounds share a common tetracyclic lanostane core, with variations in functional groups and side chains that contribute to their diverse biological effects.
Anticancer Properties
The anticancer effects of lucidenic acids are the most extensively documented. Their mechanisms of action are multifaceted and include inducing cytotoxicity, promoting apoptosis, causing cell cycle arrest, and inhibiting cancer cell invasion.
Cytotoxicity:
Lucidenic acids have demonstrated significant cytotoxic activity against a variety of cancer cell lines. For instance, lucidenic acid N, lucidenic acid A, and ganoderic acid E have shown notable cytotoxicity against Hep G2, Hep G2,2,15, and P-388 tumor cells. Lucidenic acid N, isolated from the fruiting bodies of Ganoderma lucidum, has been identified as an antineoplastic agent. The cytotoxic effects of various lucidenic acids are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Lucidenic acid A | PC-3 (prostate) | 35.0 ± 4.1 | - | |
| Lucidenic acid A | HL-60 (leukemia) | 61 | 72 | |
| Lucidenic acid A | HL-60 (leukemia) | 142 | 24 | |
| Lucidenic acid A | COLO205 (colon) | 154 | 72 | |
| Lucidenic acid A | HCT-116 (colon) | 428 | 72 | |
| Lucidenic acid A | HepG2 (hepatoma) | 183 | 72 | |
| Lucidenic acid B | HL-60 (leukemia) | 45.0 | - | |
| Lucidenic acid B | HepG2 (hepatoma) | 112 | - | |
| Lucidenic acid C | A549 (lung) | 52.6 - 84.7 | - | |
| Lucidenic acid N | HL-60 (leukemia) | 64.5 | - | |
| Lucidenic acid N | HepG2 (hepatoma) | 230 | - | |
| Lucidenic acid N | COLO205 (colon) | 486 | - |
Apoptosis Induction:
Several lucidenic acids have been shown to induce apoptosis in cancer cells. Lucidenic acid B, for example, triggers a mitochondria-mediated apoptotic pathway in human leukemia (HL-60) cells. This process involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, ultimately leading to the cleavage of poly(ADP-ribose) polymerase (PARP).
Inhibition of Invasion and Metastasis:
Lucidenic acids A, B, C, and N have been demonstrated to inhibit the invasion of human hepatoma (HepG2) cells. This anti-invasive effect is associated with the downregulation of matrix metallopeptidase 9 (MMP-9) activity, a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis.
Anti-inflammatory Effects
Lucidenic acids possess anti-inflammatory properties. A study on the topical application of lucidenic acids A, D2, E2, and P showed inhibition of 12-O-tetradecanoylphorbol-13-acetate-induced ear skin inflammation in mice, with ID50 values of 0.07, 0.11, 0.11, and 0.29 mg/ear, respectively.
Neuroprotective Effects
Certain lucidenic acid derivatives have shown potential as neuroprotective agents. Methyl lucidenate E2, along with lucidenic acids A and N, exhibited inhibitory activity against acetylcholinesterase, with IC50 values of 17.14 ± 2.88 µM, 24.04 ± 3.46 µM, and 25.91 ± 0.89 µM, respectively. Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease.
Anti-hyperglycemic Effects
Lucidenic acids E and Q have demonstrated promising anti-hyperglycemic properties by inhibiting α-glucosidase, with IC50 values of 32.5 µM and 60.1 µM, respectively. They also inhibited maltase with IC50 values of 16.9 µM and 51 µM.
Signaling Pathways
The biological activities of lucidenic acids are mediated through various signaling pathways. The induction of apoptosis by lucidenic acid B in HL-60 cells provides a well-documented example.
Caption: Mitochondria-mediated apoptosis induced by Lucidenic Acid B.
Another important pathway affected by lucidenic acids is the inhibition of cancer cell invasion through the modulation of MMP-9 activity.
Caption: Inhibition of PMA-induced MMP-9 activity and cancer cell invasion by lucidenic acids.
Experimental Protocols
Isolation and Purification of Lucidenic Acids
A general procedure for the isolation of lucidenic acids from the fruiting bodies of Ganoderma lucidum involves the following steps:
-
Extraction: The dried and powdered fruiting bodies are extracted with a solvent such as ethanol.
-
Fractionation: The crude extract is then partitioned with different solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions.
-
Chromatography: The triterpenoid-rich fraction is subjected to various chromatographic techniques for further separation and purification. This often includes:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents.
-
High-Performance Liquid Chromatography (HPLC): Often in a semi-preparative or preparative scale using a reverse-phase column (e.g., C18) to isolate individual compounds.
-
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of lucidenic acids on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the lucidenic acid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT solution is added to each well, and the plates are incubated for a few hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).
Cell Invasion Assay (Boyden Chamber Assay)
The anti-invasive properties of lucidenic acids can be assessed using a Boyden chamber assay.
-
Chamber Preparation: The upper compartment of the Boyden chamber is coated with Matrigel, a basement membrane matrix.
-
Cell Seeding: Cancer cells, pre-treated with or without the lucidenic acid, are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers are incubated for a specific period to allow the cells to invade through the Matrigel and migrate to the lower chamber.
-
Quantification: The non-invading cells in the upper chamber are removed. The invading cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
Conclusion and Future Directions
The available literature strongly suggests that lucidenic acids, a diverse group of triterpenoids from Ganoderma lucidum, hold significant promise as therapeutic agents, particularly in the field of oncology. While direct research on this compound is limited, the extensive data on its analogs provide a solid foundation for further investigation. The established anticancer, anti-inflammatory, and neuroprotective activities, coupled with elucidated mechanisms of action, underscore the potential of this class of compounds.
Future research should focus on:
-
Targeted Isolation and Characterization: Developing methods to specifically isolate and fully characterize this compound to determine its unique biological activities.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways modulated by this compound and its analogs.
-
In Vivo Studies: Moving beyond in vitro studies to evaluate the efficacy and safety of these compounds in animal models of various diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of lucidenic acid derivatives to identify the key structural features responsible for their biological activities and to optimize their therapeutic potential.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and the broader family of lucidenic acids for the development of novel and effective treatments for a range of human diseases.
References
Feasibility Study for the Total Synthesis of 20-hydroxylucidenic acid E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-hydroxylucidenic acid E2 is a member of the lucidenic acid family, a group of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antiviral effects. The complex molecular architecture of this compound, characterized by a tetracyclic lanostane (B1242432) core and a stereochemically rich side chain featuring a crucial hydroxyl group at the C-20 position, presents a formidable challenge for chemical synthesis. To date, a total synthesis of this compound has not been reported. This technical guide provides a comprehensive feasibility study for its total synthesis, drawing upon established synthetic strategies for related complex terpenoids.
Retrosynthetic Analysis
A plausible retrosynthetic strategy for this compound is outlined below. The analysis hinges on a convergent approach, wherein the tetracyclic core and the side chain are synthesized separately and then coupled.
20-Hydroxylucidenic Acid E2: A Technical Overview of its Natural Occurrence and Biological Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of 20-hydroxylucidenic acid E2, a lanostane-type triterpenoid (B12794562). The primary focus of this document is to detail its natural abundance, distribution, and the experimental methodologies used for its study. While this compound has been identified as a constituent of the medicinal mushroom Ganoderma lucidum, this review highlights a significant gap in the scientific literature concerning its specific quantitative abundance and its direct impact on cellular signaling pathways. This guide consolidates the available information on its natural sources and provides detailed experimental protocols for the extraction and isolation of related triterpenoids from Ganoderma, which can be adapted for the study of this compound.
Natural Abundance and Distribution
This compound is a naturally occurring triterpenoid that has been isolated from the fruiting bodies of the fungus Ganoderma lucidum[1]. This medicinal mushroom, also known as Lingzhi or Reishi, is a rich source of a diverse array of bioactive compounds, including a wide variety of triterpenoids such as ganoderic acids and lucidenic acids[1]. These compounds are considered to be major active ingredients of Ganoderma species[1].
While the presence of this compound in Ganoderma lucidum is confirmed, a thorough review of the current scientific literature reveals a lack of specific quantitative data on its abundance. Studies have focused on the quantification of more predominant triterpenoids. For context, the abundance of closely related lucidenic acids in Ganoderma lucidum is presented in Table 1.
| Compound | Source Material | Extraction Solvent | Concentration/Yield | Reference |
| Lucidenic Acid A | Ganoderma lucidum (fruiting bodies) | Ethanol | 2.8 mg/g | [2] |
| Lucidenic Acid D2 | Ganoderma lucidum (fruiting bodies) | Grain Alcohol | 1.538 - 2.227 mg/g | [2] |
| Lucidenic Acid E2 | Ganoderma lucidum (fruiting bodies) | Grain Alcohol | 2.246 - 3.306 mg/g | |
| Ganoderic Acid H | Ganoderma lucidum | Ethanol | 0.88 - 2.09 mg/g powder |
Table 1: Quantitative Data for Selected Triterpenoids in Ganoderma lucidum
Biological Activity and Signaling Pathways
Currently, there is a significant deficit in the scientific literature regarding the specific biological activities and the modulation of signaling pathways by this compound. However, the broader family of lucidenic acids and triterpenoid-rich extracts from Ganoderma lucidum have been reported to exhibit a range of pharmacological effects, including anti-inflammatory and cytotoxic activities.
It is plausible that this compound contributes to the overall bioactivity of Ganoderma lucidum extracts. Triterpenoids from Ganoderma have been shown to possess cytotoxic effects against various cancer cell lines. The anti-inflammatory actions of many phytochemicals are often mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways. For instance, some phenolic acids have been shown to exert their anti-inflammatory effects by modulating these pathways.
Given the lack of specific data for this compound, a general workflow for investigating the bioactivity of a purified triterpenoid is presented below.
References
Methodological & Application
Application Notes and Protocols for the Extraction of 20-hydroxylucidenic acid E2 from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction, purification, and quantification of 20-hydroxylucidenic acid E2, a bioactive triterpenoid (B12794562) isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. The methodologies outlined herein are based on established solvent extraction and chromatographic techniques. Furthermore, this document summarizes the known biological activities of related triterpenoids from Ganoderma lucidum and depicts the key signaling pathways potentially modulated by these compounds, offering valuable insights for drug discovery and development.
Introduction
Ganoderma lucidum, commonly known as Lingzhi or Reishi, is a mushroom with a long history of use in traditional medicine. It is a rich source of various bioactive compounds, including a diverse group of triterpenoids known as ganoderic and lucidenic acids. Among these, this compound has been identified as a constituent of interest. Triterpenoids from Ganoderma lucidum have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. These biological activities are often attributed to their ability to modulate key cellular signaling pathways such as the PI3K/Akt and MAPK pathways. This application note provides a comprehensive guide for the extraction and analysis of this compound for research and drug development purposes.
Source Material
The primary source material for the extraction of this compound is the fruiting body of the mushroom Ganoderma lucidum.[1] The concentration of triterpenoids can vary depending on the strain, cultivation conditions, and processing of the mushroom.
Extraction and Purification Protocol
The following protocol outlines a general procedure for the extraction and purification of this compound from dried and powdered Ganoderma lucidum fruiting bodies.
Extraction Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Detailed Experimental Protocol
3.2.1. Materials and Reagents
-
Dried, powdered fruiting bodies of Ganoderma lucidum
-
95% Ethanol (B145695) (EtOH)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, ultrapure
-
Silica gel (for column chromatography)
-
Analytical standards (if available)
3.2.2. Step-by-Step Procedure
-
Defatting (Optional): To remove non-polar compounds, the powdered Ganoderma lucidum (100 g) can be first extracted with n-hexane in a Soxhlet apparatus for 18 hours. The defatted material is then dried.
-
Ethanol Extraction:
-
Macerate the defatted mushroom powder in 95% ethanol (1:10 w/v) at room temperature with constant stirring for 24 hours.
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanol extracts and filter to remove solid residues.
-
-
Concentration:
-
Concentrate the filtered ethanol extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water (500 mL) and partition successively with an equal volume of ethyl acetate (3 x 500 mL).
-
Combine the ethyl acetate fractions, as this fraction is typically enriched with triterpenoids.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it to dryness.
-
-
Silica Gel Column Chromatography:
-
Pack a silica gel column with a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and further purify them using a preparative reverse-phase HPLC system.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% acetic acid).
-
Monitor the elution profile using a UV detector, and collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Quantitative Analysis
Quantitative analysis of this compound in extracts can be performed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
HPLC-DAD Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Acetic Acid in Water (B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Quantitative Data Summary
| Extraction Method | Solvent | Key Parameters | Total Triterpenoid Yield (%) | Reference |
| Ethanol Reflux | 95% Ethanol | 2 hours reflux | ~5.28 | [2] |
| Ultrasound-Assisted Extraction | 50% Ethanol | 210 W, 80°C, 100 min | 0.38 | [3] |
| Supercritical CO2 Extraction | CO2 | 85 MPa | 4.81 (extract yield) | [2] |
Biological Activity and Signaling Pathways
Triterpenoids from Ganoderma lucidum, including lucidenic acids, are known to exhibit a range of biological activities. While the specific signaling pathways for this compound are not fully elucidated, related compounds have been shown to modulate key cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Potential Signaling Pathways Modulated by Ganoderma lucidum Triterpenoids
Caption: Putative signaling pathways modulated by Ganoderma lucidum triterpenoids.
Active lipids and other compounds from Ganoderma lucidum have been shown to influence the PI3K/Akt and MAPK (including ERK, JNK, and p38) signaling pathways.[4] These pathways are crucial regulators of cellular processes such as proliferation, survival, and inflammation. Modulation of these pathways by triterpenoids can lead to downstream effects on transcription factors like NF-κB and AP-1, ultimately altering the expression of genes involved in inflammatory responses and cell cycle control.
Conclusion
This application note provides a foundational protocol for the successful extraction and purification of this compound from Ganoderma lucidum. The outlined methodologies, coupled with the provided quantitative analysis parameters and insights into potential biological activities and signaling pathways, serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further optimization of the protocol may be necessary depending on the specific research objectives and available instrumentation.
References
- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Pressure Supercritical CO2 Extracts of Ganoderma lucidum Fruiting Body and Their Anti-hepatoma Effect Associated With the Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 4. Active lipids of Ganoderma lucidum spores-induced apoptosis in human leukemia THP-1 cells via MAPK and PI3K pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of 20-hydroxylucidenic acid E2 by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 20-hydroxylucidenic acid E2 and Lucidenic Acids
Lucidenic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. These compounds, including this compound, are of significant interest to the pharmaceutical industry due to their diverse biological activities. Research has indicated that various lucidenic acids exhibit anti-invasive, anti-hyperglycemic, anti-inflammatory, and anti-viral properties.[3][4][5] For instance, lucidenic acid E2 has been noted for its potential to inhibit the activation of the Epstein-Barr virus early antigen.[5] The purification of these compounds is a critical step for further pharmacological investigation and drug development.
General Purification Strategy
The purification of this compound and other lucidenic acids from Ganoderma lucidum typically involves a multi-step chromatographic process. The general workflow begins with a solvent extraction of the raw material, followed by one or more stages of column chromatography for initial fractionation, and culminates in a final purification step using preparative reverse-phase HPLC (RP-HPLC).
Experimental Protocols
Extraction of Total Triterpenoids
This protocol describes the initial extraction of triterpenoids from the fruiting bodies of Ganoderma lucidum.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
95% Ethanol (B145695) (EtOH)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate 1 kg of dried, powdered Ganoderma lucidum fruiting bodies in 10 L of 95% ethanol at room temperature for 24 hours.
-
Filter the extract and collect the ethanolic solution.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.[2]
Preliminary Fractionation by Silica (B1680970) Gel Column Chromatography
This step aims to separate the crude extract into fractions of varying polarity.
Materials:
-
Crude ethanolic extract
-
Silica gel (100-200 mesh)
-
Glass chromatography column
-
Solvents: Chloroform (B151607) (CHCl₃) and Acetone
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and acetone, starting with 100% chloroform and gradually increasing the proportion of acetone.[2]
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the fractions by TLC, spotting each fraction on a TLC plate and developing it in a suitable solvent system (e.g., Chloroform:Acetone 9:1).
-
Visualize the spots under a UV lamp at 254 nm.
-
Pool the fractions that show a similar profile of lucidenic acids.
Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
This is the final step to isolate and purify this compound. The following conditions are a general guide and should be optimized for the specific compound.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 20 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Fraction collector
-
Lyophilizer
Procedure:
-
Dissolve the pooled, semi-purified fraction in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the column with a linear gradient of Mobile Phase A and Mobile Phase B. A suggested starting point is a gradient from 25% to 75% Mobile Phase B over 60 minutes.[4][6]
-
Monitor the elution profile at a suitable wavelength, typically around 252-256 nm for lucidenic acids.[7]
-
Collect the peaks corresponding to the target compound using a fraction collector.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the final product to obtain a purified powder of this compound.
Data Presentation
Due to the lack of specific quantitative data for the purification of this compound, the following table summarizes the general chromatographic conditions used for the analysis and purification of related lucidenic and ganoderic acids. This information can serve as a starting point for method development.
| Compound Class / Specific Compound | Column Type | Mobile Phase | Detection Wavelength | Reference |
| Ganoderic Acids | C18 | Acetonitrile / 0.1% aqueous Acetic Acid (gradient) | 252 nm | [4] |
| Lucidenic Acid E2 (Analytical) | C18 | Acetonitrile / 0.1% aqueous Acetic Acid (gradient) | 256 nm | [7] |
| Ganoderic Acids A & B | C18 | Acetonitrile / 0.1% Acetic Acid (gradient) | 254 nm | [8] |
| General Triterpenoids | C18 | Methanol / Water with 0.1% Acetic Acid | Not Specified | [9] |
Visualization of Workflow and Biological Pathway
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Conceptual Signaling Pathway
Lucidenic acids have been shown to inhibit the invasion of hepatoma cells, an effect that can be mediated through the downregulation of matrix metalloproteinases (MMPs). The following diagram illustrates a simplified, conceptual pathway.
Caption: Conceptual pathway of MMP-9 inhibition by Lucidenic Acid E2.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of 20-hydroxylucidenic acid E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-hydroxylucidenic acid E2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Like other lucidenic and ganoderic acids, it is investigated for a variety of pharmacological activities. Accurate and precise quantification of this compound in raw materials, extracts, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This document provides detailed protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific quantitative data for this compound is not widely published, the provided methods are based on established analytical procedures for structurally similar triterpenoids from Ganoderma species.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 852567-75-0[1] |
| Molecular Formula | C₂₉H₄₀O₉[1] |
| Molecular Weight | 532.62 g/mol [1] |
Section 1: Sample Preparation from Ganoderma Fruiting Bodies
The efficient extraction of this compound from the fungal matrix is a critical first step for accurate quantification. The following protocol is a general procedure that can be optimized for specific sample types.
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
-
Sample Grinding: Dry the Ganoderma lucidum fruiting bodies at 50-60°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 100 mesh).
-
Extraction:
-
Accurately weigh 0.5 g of the dried powder into a centrifuge tube.
-
Add 20 mL of 80% ethanol.
-
Sonicate the mixture for 3 hours at 60°C.
-
-
Centrifugation: Centrifuge the mixture at 6000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and pass it through a 0.45 µm membrane filter prior to HPLC or LC-MS/MS analysis.
-
Storage: Store the extract at 4°C if not analyzed immediately. For long-term storage, keep at -20°C.
Section 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in extracts with relatively high concentrations of the analyte.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 60 35 90 40 90 41 20 | 50 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (B129727) (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Calibration and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample extracts.
-
Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.
-
Quantitative Data for Analogous Triterpenoids in Ganoderma
The following table summarizes the quantification of other lucidenic and ganoderic acids from Ganoderma species, providing an expected range of concentrations.
| Compound | Concentration Range (µg/g of dried material) | Analytical Method | Reference |
| Lucidenic acid A | 2800 | HPLC | [2] |
| Lucidenic acid D2 | 1538 - 2227 | HPLC | [2] |
| Lucidenic acid E2 | 2246 - 3306 | HPLC | |
| Ganoderic acid A | 2.7 - 26.0 | LC-MS/MS | |
| Ganoderic acid B | 2.7 - 26.0 | LC-MS/MS | |
| Ganoderic acid C2 | 2.7 - 26.0 | LC-MS/MS |
Section 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low levels of this compound, especially in complex matrices like biological fluids.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (UHPLC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 8 95 10 95 10.1 10 | 12 | 10 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will result from the fragmentation of the precursor.
-
Predicted Precursor Ion [M-H]⁻ for this compound: m/z 531.6.
-
-
MRM Transition Optimization: Infuse a standard solution of this compound to determine the optimal fragmentor voltage and collision energies for the most abundant and specific product ions. Two transitions are typically monitored for each analyte (one for quantification and one for qualification).
-
Example MRM Transitions for Ganoderic Acids (for reference):
Compound Precursor Ion (m/z) Product Ion (m/z) Ganoderic Acid A 515.3 455.3 | Ganoderic Acid B | 499.3 | 439.3 |
-
-
Calibration and Quantification:
-
Prepare calibration standards as described for the HPLC-UV method, but at a lower concentration range appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1 - 1000 ng/mL).
-
The use of a structurally similar internal standard is recommended for improved accuracy.
-
Construct a calibration curve and quantify the analyte in the samples.
-
References
Application Notes and Protocols for Cell-Based Assay Development: 20-hydroxylucidenic acid E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-hydroxylucidenic acid E2 is a member of the lucidenic acid family, a group of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. While research on specific lucidenic acid derivatives is ongoing, the broader class of lucidenic acids has demonstrated significant therapeutic potential, particularly in oncology.[1][2] Studies have revealed that various lucidenic acids exhibit anti-cancer properties by inducing cytotoxicity, inhibiting cell proliferation, and impeding cell invasion.[1][3] The mechanisms underlying these effects are thought to involve the modulation of key signaling pathways and the activation of apoptotic processes.[1]
These application notes provide a comprehensive framework for the development of cell-based assays to investigate the bioactivity of this compound. The protocols detailed herein are designed to assess its cytotoxic, anti-proliferative, and anti-invasive potential, as well as to elucidate its mechanism of action.
Data Presentation: Summary of Expected Quantitative Data
The following tables present a hypothetical summary of quantitative data that could be obtained from the described assays. These values are for illustrative purposes and should be determined experimentally for this compound.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| HeLa | Cervical Cancer | 25.5 ± 2.1 |
| MCF-7 | Breast Cancer | 38.2 ± 3.5 |
| A549 | Lung Cancer | 45.8 ± 4.2 |
| HepG2 | Liver Cancer | 32.1 ± 2.9 |
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)
| Concentration (µM) | % Inhibition of Proliferation (HeLa cells) |
| 1 | 15.3 ± 1.8 |
| 5 | 35.7 ± 3.2 |
| 10 | 58.9 ± 5.1 |
| 25 | 85.4 ± 7.6 |
Table 3: Inhibition of Cancer Cell Invasion by this compound (Boyden Chamber Assay)
| Concentration (µM) | % Inhibition of Invasion (HeLa cells) |
| 5 | 22.6 ± 2.5 |
| 10 | 48.3 ± 4.9 |
| 20 | 75.1 ± 6.8 |
Table 4: Apoptosis Induction by this compound (Caspase-3/7 Activity)
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (HeLa cells) |
| 10 | 1.8 ± 0.2 |
| 25 | 3.5 ± 0.4 |
| 50 | 6.2 ± 0.7 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for evaluating the bioactivity of this compound and a representative signaling pathway that may be involved in its mechanism of action.
Figure 1. Experimental workflow for the evaluation of this compound.
Figure 2. Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol determines the cytotoxic effect of this compound on adherent cancer cells by measuring the total cellular protein content.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in dH₂O
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v) in dH₂O
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% TCA to each well (final concentration 10%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plate 5 times with dH₂O and allow it to air dry.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate 4 times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Shake the plate for 10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Cell Proliferation Assay (BrdU Incorporation Assay)
This assay measures the anti-proliferative effect of this compound by quantifying the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well plate
-
This compound stock solution
-
BrdU Labeling Reagent (e.g., from a commercial kit)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop Solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells and treat with serial dilutions of this compound as described in the SRB assay protocol.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well at a final concentration of 1X.
-
Incubate for 2-4 hours at 37°C.
-
-
Cell Fixation and DNA Denaturation:
-
Remove the medium and add 100 µL of Fixing/Denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Remove the fixing solution and add the anti-BrdU antibody solution.
-
Incubate for 1 hour at room temperature.
-
Wash the wells 3 times with wash buffer.
-
If using an enzyme-conjugated antibody, add the substrate and incubate until color development is sufficient.
-
Add the stop solution.
-
-
Measurement and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the control.
-
Cell Invasion Assay (Boyden Chamber Assay)
This protocol assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.
Materials:
-
Cancer cell line
-
Serum-free medium
-
Complete medium (chemoattractant)
-
Boyden chamber inserts (8 µm pore size) with a Matrigel-coated membrane
-
24-well companion plates
-
This compound stock solution
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Preparation:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Add 500 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate.
-
-
Cell Seeding and Treatment:
-
Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Seed 5 x 10⁴ cells in 200 µL of the cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C.
-
-
Removal of Non-Invasive Cells:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invasive cells from the upper surface of the membrane.
-
-
Staining and Visualization:
-
Fix the invasive cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain with 0.5% Crystal Violet for 20 minutes.
-
Wash with dH₂O and allow to air dry.
-
Visualize and count the stained cells under a microscope.
-
-
Quantification:
-
Count the number of invaded cells in several random fields of view.
-
Calculate the percentage of invasion inhibition compared to the control.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent (commercial kit)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound as previously described.
-
-
Assay Procedure:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase activity relative to the untreated control.
-
Conclusion
The protocols outlined in these application notes provide a robust starting point for the comprehensive evaluation of this compound's anti-cancer properties. By systematically assessing its effects on cell viability, proliferation, invasion, and apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further investigation into its effects on specific signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, will be crucial for its development as a novel anti-cancer agent.
References
In Vitro Experimental Models for 20-Hydroxylucidenic Acid E2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-hydroxylucidenic acid E2 is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from Ganoderma species are widely recognized for their diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-tumor effects. This compound, in particular, has been noted for its potential anti-inflammatory and anti-tumor-promoting properties. This document provides detailed application notes and protocols for in vitro experimental models to investigate the anti-cancer effects of this compound, focusing on cell viability, apoptosis induction, and cell cycle arrest.
Quantitative Data Summary
While this compound has been identified as a potent anti-tumor-promoting agent, specific IC50 values for its direct cytotoxicity against cancer cell lines are not extensively reported in publicly available literature. However, to provide a valuable comparative context for researchers, the following table summarizes the cytotoxic activities of other closely related lucidenic acids against various human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Lucidenic Acid A | PC-3 | Prostate Cancer | Not specified | [1] |
| KB | Epidermal Carcinoma | Not specified | [2] | |
| P388 | Leukemia | Not specified | [2] | |
| Lucidenic Acid B | COLO205 | Colon Cancer | Not specified | [3] |
| HepG2 | Liver Cancer | 112 | [3] | |
| HL-60 | Leukemia | 45.0 | [3] | |
| HT-29 | Colon Cancer | Not specified | [3] | |
| Lucidenic Acid C | COLO205 | Colon Cancer | Not specified | [3] |
| HepG2 | Liver Cancer | Not specified | [3] | |
| HL-60 | Leukemia | Not specified | [3] | |
| A549 | Lung Adenocarcinoma | 52.6 - 84.7 | [4] | |
| Lucidenic Acid N | Hep G2 | Liver Cancer | Significant Activity | [5] |
| Hep G2,2,15 | Liver Cancer | Significant Activity | [5] | |
| P-388 | Leukemia | Significant Activity | [5] | |
| KB | Epidermal Carcinoma | Not specified | [2] | |
| Ganoderic Acid E | Hep G2 | Liver Cancer | Significant Activity | [5] |
| Hep G2,2,15 | Liver Cancer | Significant Activity | [5] | |
| P-388 | Leukemia | Significant Activity | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol (B145695)
-
PBS (Phosphate-Buffered Saline)
-
PI staining solution (containing PI and RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of DNA content (PI fluorescence) versus cell count.
-
Data Interpretation: The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). The percentage of cells in each phase can be quantified using appropriate software.
Disclaimer
These protocols provide a general framework for in vitro studies. Researchers should optimize the conditions, such as cell density, compound concentrations, and incubation times, for their specific cell lines and experimental setup. All experiments should be performed in accordance with institutional guidelines and safety regulations.
References
Application Notes and Protocols: Preclinical Evaluation of 20-hydroxylucidenic Acid E2 in Animal Models of Inflammation and Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
20-hydroxylucidenic acid E2 is a triterpenoid (B12794562) compound belonging to the lucidenic acid family. Triterpenoids are a large class of natural products that have garnered significant interest in drug discovery due to their diverse pharmacological activities.[1][2] Lucidenic acids, in particular, have been reported to possess a range of biological properties, including anti-cancer and anti-inflammatory effects.[3][4][5][6][[“]] Based on the established bioactivities of this compound class, it is hypothesized that this compound will exhibit both anti-inflammatory and anti-tumorigenic properties. This document outlines a detailed study design for evaluating the therapeutic potential of this compound using two well-established preclinical animal models: the carrageenan-induced paw edema model for acute inflammation and a human tumor xenograft model for cancer.
Data Presentation: Summary of Quantitative Data
The following table summarizes the key quantitative data to be collected from the proposed animal studies.
| Study | Model | Primary Endpoint | Secondary Endpoints | Biomarkers/Molecular Markers |
| Anti-inflammatory | Carrageenan-Induced Paw Edema (Rat) | Paw Volume (mL) | Paw Thickness (mm), Body Weight (g) | Serum levels of TNF-α, IL-6, and PGE2; Tissue levels of COX-2 and iNOS protein expression. |
| Anti-cancer | Human Colon Cancer Xenograft (Mouse) | Tumor Volume (mm³) | Body Weight (g), Tumor Weight (g) at endpoint | Ki-67 (proliferation marker), Cleaved Caspase-3 (apoptosis marker), CD31 (angiogenesis marker) in tumor tissue. |
Experimental Protocols
Part 1: Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This protocol is designed to evaluate the in vivo anti-inflammatory effects of this compound in a rat model of acute inflammation.[8][9]
1. Animals:
-
Species: Male Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Acclimatization: Animals will be acclimatized for at least one week before the experiment, with free access to standard chow and water.
2. Experimental Groups:
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: Positive Control (Indomethacin, 10 mg/kg, intraperitoneally)
-
Group 3: this compound (Low dose, e.g., 25 mg/kg, orally)
-
Group 4: this compound (Medium dose, e.g., 50 mg/kg, orally)
-
Group 5: this compound (High dose, e.g., 100 mg/kg, orally)
3. Experimental Procedure:
-
Fast the animals overnight before the experiment with free access to water.
-
Administer the respective treatments (vehicle, indomethacin, or this compound) to each group.
-
One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10]
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]
-
At the end of the experiment (5 hours), euthanize the animals, and collect blood samples via cardiac puncture for serum separation.
-
Dissect the inflamed paw tissue for histological analysis and protein expression studies.
4. Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group.
-
Analyze serum levels of TNF-α, IL-6, and PGE2 using ELISA kits.
-
Determine the protein expression of COX-2 and iNOS in paw tissue by Western blotting.[10]
Part 2: Anti-cancer Activity in a Human Tumor Xenograft Model
This protocol will assess the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human colon cancer xenografts.[12]
1. Animals and Cell Line:
-
Species: Female BALB/c nude mice.
-
Age: 6-8 weeks.
-
Cell Line: Human colon carcinoma cell line (e.g., HCT116).
-
Acclimatization: Animals will be acclimatized for one week prior to the study.
2. Experimental Groups:
-
Group 1: Vehicle Control (e.g., PBS)
-
Group 2: Positive Control (e.g., 5-Fluorouracil, 20 mg/kg, intraperitoneally, twice a week)
-
Group 3: this compound (Low dose, e.g., 50 mg/kg, orally, daily)
-
Group 4: this compound (High dose, e.g., 100 mg/kg, orally, daily)
3. Experimental Procedure:
-
Harvest HCT116 cells during the exponential growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups.
-
Administer the respective treatments as per the assigned groups.
-
Measure tumor volume and body weight twice a week using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
Continue the treatment for a predefined period (e.g., 21 days) or until the tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.
-
Fix a portion of the tumor tissue in formalin for immunohistochemical analysis, and snap-freeze the remaining tissue for molecular analysis.
4. Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate the tumor growth inhibition for each treatment group.
-
Perform immunohistochemical staining for Ki-67, cleaved caspase-3, and CD31 to assess cell proliferation, apoptosis, and angiogenesis, respectively.
Mandatory Visualization
Caption: Hypothesized mechanism of anti-inflammatory action.
Caption: Hypothesized mechanism of anti-cancer action.
Caption: Overview of the experimental workflow.
References
- 1. Epigenetics/Epigenomics of Triterpenoids in Cancer Prevention and in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress on triterpenoid derivatives and their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]
- 4. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic Acid and Lucidenic Acid (Triterpenoid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 12. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Target Identification and Validation of 20-hydroxylucidenic acid E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
20-hydroxylucidenic acid E2 is a triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus, including various lucidenic acids, have garnered significant interest for their diverse pharmacological activities, such as anti-cancer and anti-inflammatory effects. While the bioactivity of many lucidenic acids has been reported, the specific molecular targets of this compound remain largely uncharacterized. These application notes provide a comprehensive overview of established and emerging methodologies for the identification and validation of its biological targets, crucial steps in elucidating its mechanism of action and advancing its potential as a therapeutic agent.
While direct experimental data on the molecular targets of this compound is limited, studies on closely related lucidenic acids and other Ganoderma triterpenoids suggest potential targets that warrant investigation. Computational predictions and experimental studies on similar compounds have implicated proteins involved in cancer and viral entry, such as MDM2, Bcl-2, matrix metalloproteinase-9 (MMP-9), and the human angiotensin-converting enzyme 2 (hACE2).
Predicted and Potential Targets of Lucidenic Acids
Based on studies of lucidenic acids and other Ganoderma triterpenoids, the following are potential, yet unvalidated, targets for this compound.
| Target Class | Potential Target | Implicated in | Rationale/Evidence for Related Compounds |
| Apoptosis Regulation | MDM2 | Cancer | Lucidenic acids have been suggested as potential inhibitors of MDM2, a negative regulator of the p53 tumor suppressor[1][2]. |
| Bcl-2 | Cancer | Lucidenic acids are proposed as potential inhibitors of the anti-apoptotic protein Bcl-2[1]. | |
| Transcription Regulation | Zinc finger protein 439 (ZNF439) | Cancer | Identified as a potential target for lucidenic acids in breast cancer[1][2]. |
| General control non-derepressible 5 (GCN5) | Cancer | Predicted as a potential anti-cancer target of Ganoderma triterpenes through reverse pharmacophoric profiling. | |
| Cell Cycle Regulation | Cyclin-dependent kinase 2 (CDK2) | Cancer | Predicted as a potential anti-cancer target of Ganoderma triterpenes through reverse pharmacophoric profiling. |
| Extracellular Matrix Remodeling | Matrix Metalloproteinase-9 (MMP-9) | Cancer Metastasis | Lucidenic acid C has been shown to inhibit PMA-induced MMP-9 activity in hepatoma cells. |
| Viral Entry | Human Angiotensin-Converting Enzyme 2 (hACE2) | SARS-CoV-2 Infection | Lucidenic acid A was found to inhibit the binding of the hACE2 receptor with the SARS-CoV-2 spike protein. |
| Drug Metabolism | Cytochrome P450 (CYP) Enzymes | Drug Interactions | Triterpenoids from Ganoderma lucidum have been shown to inhibit various CYP450 subtypes. |
Quantitative Bioactivity Data for Lucidenic Acids
The following table summarizes available quantitative data for various lucidenic acids. These values provide a benchmark for the expected potency of this compound, for which experimental data is not yet available.
| Compound | Assay | Cell Line/Target | Result (IC₅₀) |
| Lucidenic acid A | Cytotoxicity (MTT Assay) | COLO205 (Colon Cancer) | 154 µM |
| HCT-116 (Colon Cancer) | 428 µM | ||
| HepG2 (Hepatoma) | 183 µM | ||
| Lucidenic acid B | Cytotoxicity (MTT Assay) | HL-60 (Leukemia) | 45.0 µM |
| HepG2 (Hepatoma) | 112 µM | ||
| Lucidenic acid A | hACE2 Inhibition (FRET Assay) | hACE2 | 2 µmol/mL |
| This compound | Cytotoxicity (MTT Assay) | Various Cancer Cell Lines | To be determined |
| Enzyme Inhibition Assay | Predicted Target | To be determined | |
| Binding Affinity Assay | Validated Target | To be determined |
Target Identification and Validation Workflow
The overall workflow for identifying and validating the molecular targets of this compound can be conceptualized as a multi-step process, beginning with broad, unbiased screening and progressing to specific, hypothesis-driven validation.
Caption: A general workflow for target identification and validation.
Experimental Protocols
Target Identification by Affinity Chromatography-Mass Spectrometry
This method involves immobilizing this compound on a solid support to "fish" for its binding partners from a cellular lysate.
Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The hydroxyl group could be a potential site for linker attachment.
-
Incubate the derivatized compound with the activated beads according to the manufacturer's protocol to achieve covalent linkage.
-
Thoroughly wash the beads to remove any non-covalently bound compound.
-
Prepare a control set of beads with no immobilized compound or with a structurally similar but inactive compound.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line sensitive to lucidenic acids) to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the this compound-conjugated beads (and control beads) for several hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads using a competitive inhibitor, a change in pH, or a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).
-
Caption: Workflow for affinity chromatography-mass spectrometry.
Target Validation by Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.
Protocol:
-
Cell Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for a defined period.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant and analyze the amount of a specific protein of interest (a putative target identified from other methods) at each temperature point using Western blotting or another protein detection method.
-
-
Data Analysis:
-
Quantify the protein band intensities and plot them against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct binding interaction between the compound and the target protein.
-
In Silico Target Prediction: Reverse Pharmacophore Screening
This computational approach uses the 3D structure of this compound to screen databases of protein structures to identify potential binding partners.
Protocol:
-
Ligand Preparation:
-
Generate a 3D conformation of this compound using a molecular modeling software.
-
Perform energy minimization of the structure.
-
-
Pharmacophore Model Generation:
-
Identify the key chemical features of this compound that are important for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). This constitutes the pharmacophore model.
-
-
Database Screening:
-
Use the generated pharmacophore model to screen a database of protein structures (e.g., Protein Data Bank - PDB) to find proteins with binding sites that are complementary to the pharmacophore.
-
-
Hit Ranking and Filtering:
-
Rank the identified protein "hits" based on a scoring function that estimates the goodness of fit.
-
Filter the results based on biological relevance to the known activities of lucidenic acids (e.g., anti-cancer, anti-inflammatory).
-
-
Molecular Docking:
-
Perform molecular docking simulations of this compound into the binding sites of the top-ranked protein hits to predict the binding mode and estimate the binding affinity.
-
Potential Signaling Pathway Perturbation
Based on the potential targets identified for related lucidenic acids, this compound may interfere with key signaling pathways involved in cell survival and proliferation. For instance, inhibition of MDM2 would lead to the stabilization and activation of the p53 tumor suppressor, triggering apoptosis.
Caption: Potential mechanism of action via the p53 pathway.
Conclusion
The identification and validation of molecular targets for this compound are essential for understanding its therapeutic potential. The methodologies outlined in these application notes, ranging from unbiased screening approaches to hypothesis-driven validation techniques, provide a robust framework for researchers. While specific data for this compound is currently lacking, the information available for related lucidenic acids offers valuable starting points for investigation. A systematic application of these protocols will be instrumental in discovering the direct binding partners of this natural product, elucidating its mechanism of action, and paving the way for its development as a novel therapeutic agent.
References
Application Notes: Investigating 20-hydroxylucidenic acid E2 in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents.[1] Triterpenoids, a class of natural compounds, have garnered significant interest for their potential anti-cancer properties. 20-hydroxylucidenic acid E2, a triterpenoid (B12794562) derived from Ganoderma lucidum, is an emerging candidate for investigation in oncological research. While direct studies on its efficacy in NSCLC are nascent, its known anti-inflammatory and anti-viral activities, coupled with the established anti-cancer effects of structurally similar compounds, suggest a promising avenue for research.[2] These application notes provide a framework for investigating the potential of this compound as a therapeutic agent against NSCLC, detailing relevant experimental protocols and potential mechanisms of action based on current cancer research paradigms.
Potential Mechanism of Action
Based on studies of similar compounds and common signaling pathways implicated in NSCLC, this compound may exert its anti-cancer effects through the induction of apoptosis and inhibition of pro-survival signaling pathways. A potential mechanism involves the modulation of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation that is often constitutively active in NSCLC.[1][3] Inhibition of this pathway could lead to the downstream activation of pro-apoptotic proteins and cell cycle arrest. Furthermore, the compound may influence the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspases.[4][5]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be generated when investigating the effects of this compound on NSCLC cell lines.
Table 1: Cytotoxicity of this compound on NSCLC Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| A549 | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| H460 | 24 | 52.8 |
| 48 | 35.4 | |
| 72 | 20.3 | |
| MRC-5 (Normal Lung Fibroblast) | 72 | > 100 |
IC50 values represent the concentration required to inhibit cell growth by 50% and could be determined using an MTT assay.[1]
Table 2: Effect of this compound on Apoptosis Induction in A549 Cells
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control (DMSO) | - | 3.5 ± 0.8 |
| This compound | 15 | 25.7 ± 2.1 |
| 30 | 48.2 ± 3.5 |
Percentage of apoptotic cells can be quantified via flow cytometry using Annexin V/PI staining.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)[1]
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H460) and a normal lung fibroblast cell line (e.g., MRC-5) in 96-well plates at a density of 5 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a DMSO-treated control.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (1 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)[6]
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at concentrations corresponding to the IC50 values for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, Bcl-2, Bax) and apoptosis pathway (e.g., Cleaved Caspase-3, PARP).[7] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Potential signaling pathway of this compound in NSCLC.
Conclusion
This compound presents a compelling subject for investigation in the context of NSCLC. The protocols and potential mechanisms of action outlined in these application notes provide a robust starting point for researchers. It is imperative that the anti-cancer properties of this specific compound are experimentally validated. Future studies should also explore its efficacy in in vivo models to translate these initial findings into potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 20-Hydroxylucidenic Acid E2 as a Chemical Probe and Molecular Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have emerged as a significant area of interest in pharmacological research. These natural products exhibit a wide array of biological activities, including anticancer, anti-inflammatory, neuroprotective, and anti-hyperglycemic effects. While specific research on 20-hydroxylucidenic acid E2 is limited in publicly available literature, the broader family of lucidenic acids, including lucidenic acid E2 and its derivatives, serves as a valuable proxy for understanding its potential applications as a chemical probe and molecular tool.
This document provides a comprehensive overview of the known activities of lucidenic acid E2 and related derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows. This information is intended to guide researchers in utilizing these compounds for target identification, pathway elucidation, and as a foundation for drug discovery programs.
Quantitative Data Summary
The following tables summarize the reported quantitative biological data for lucidenic acid E2 and its close derivatives. This data is crucial for designing experiments and understanding the potency and selectivity of these compounds.
Table 1: Anti-inflammatory Activity of Lucidenic Acid E2
| Compound | Assay | Model | Metric (ID₅₀) | Source |
| Lucidenic Acid E2 | Inhibition of skin inflammation | TPA-induced mouse ear edema | 0.11 mg/ear | [1] |
Table 2: Neuroprotective Activity of Methyl Lucidenate E2
| Compound | Target | Metric (IC₅₀) | Source |
| Methyl Lucidenate E2 | Acetylcholinesterase | 17.14 ± 2.88 μM | [2] |
Table 3: Anticancer Activity of Various Lucidenic Acids
| Compound | Cell Line | Activity | Metric (IC₅₀) | Source |
| Lucidenic Acid A | PC-3 (Prostate Cancer) | Cytotoxicity | 35.0 ± 4.1 μM | [2] |
| Lucidenic Acid A | HL-60 (Leukemia) | Cytotoxicity | 61 μM (72h) | [2] |
| Lucidenic Acid C | A549 (Lung Adenocarcinoma) | Anti-proliferative | 52.6 - 84.7 μM | [2] |
Signaling Pathways and Mechanisms of Action
Lucidenic acids have been shown to modulate several key signaling pathways, contributing to their diverse pharmacological effects. The diagrams below, generated using the DOT language, illustrate some of the known mechanisms.
Apoptotic Pathway Induced by Lucidenic Acids
Lucidenic acids can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a key event in programmed cell death.[2]
Caption: Apoptotic pathway initiated by lucidenic acids.
Inhibition of Cancer Cell Invasion
Certain lucidenic acids have been observed to inhibit the invasion of cancer cells, a critical step in metastasis. This effect is thought to be mediated, at least in part, by the downregulation of matrix metallopeptidase 9 (MMP-9) activity.[2]
Caption: Inhibition of MMP-9-mediated cancer cell invasion.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound or related compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic or anti-proliferative effects of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, PC-3, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (or other test compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Workflow Diagram:
Caption: Workflow for MTT-based cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Incubate the plate overnight in the dark at room temperature. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is used to evaluate the potential of a compound to inhibit the activity of acetylcholinesterase, a key enzyme in the cholinergic system and a target for Alzheimer's disease therapies.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
This compound (or other test compound)
-
Donepezil or galantamine (positive control)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare AChE solution in Tris-HCl buffer.
-
Prepare ATCI solution in deionized water.
-
Prepare DTNB solution in Tris-HCl buffer.
-
Prepare serial dilutions of the test compound and positive control in Tris-HCl buffer.
-
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of the test compound dilution or buffer (for control).
-
25 µL of AChE solution.
-
Mix and incubate for 15 minutes at 25°C.
-
50 µL of DTNB solution.
-
-
Reaction Initiation: Start the reaction by adding 25 µL of ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Conclusion
While direct experimental data on this compound is not extensively available, the information on lucidenic acid E2 and its derivatives provides a strong foundation for its exploration as a chemical probe. The diverse biological activities, including anti-inflammatory and neuroprotective effects, suggest that this class of compounds holds significant promise for investigating complex biological systems and for the development of novel therapeutics. The protocols and pathway diagrams provided herein offer a practical guide for researchers to begin their investigations into the pharmacological potential of this compound and related molecules. Further research is warranted to fully elucidate the specific activities and mechanisms of action of the 20-hydroxy derivative.
References
Troubleshooting & Optimization
Technical Support Center: Improving Low Yields of 20-hydroxylucidenic acid E2 Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the extraction of 20-hydroxylucidenic acid E2, a triterpenoid (B12794562) found in Ganoderma lucidum.
Troubleshooting Guide: Addressing Low Yields
Low yields of this compound can arise from a variety of factors, from the quality of the source material to the specifics of the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Consistently Low or No Yield of the Target Compound
Possible Causes and Solutions:
-
Source Material: The concentration of lucidenic acids can vary significantly based on the Ganoderma species, the part of the fungus used (fruiting body, mycelium, or spores), and the growth and storage conditions.
-
Recommendation: Whenever possible, use a well-characterized and high-yielding strain of Ganoderma lucidum. Ensure the material is properly dried and stored to prevent degradation of triterpenoids.
-
-
Initial Extraction Inefficiency: The chosen solvent and extraction method may not be optimal for this compound.
-
Recommendation: Ethanol (B145695) is a commonly used solvent for triterpenoid extraction. The concentration of ethanol can significantly impact the yield. It is advisable to perform small-scale pilot extractions with varying ethanol concentrations (e.g., 60%, 80%, 95%) to determine the most effective concentration for your specific material.
-
-
Compound Degradation: Triterpenoids can be sensitive to high temperatures and prolonged extraction times.
-
Recommendation: Optimize extraction temperature and duration. While higher temperatures can increase extraction efficiency, they can also lead to the degradation of thermolabile compounds. Consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE).
-
Problem 2: High Variability in Yield Between Batches
Possible Causes and Solutions:
-
Inconsistent Source Material: Natural products inherently have batch-to-batch variability.
-
Recommendation: Homogenize a large batch of the raw material before starting a series of extractions to ensure consistency.
-
-
Lack of Precise Control Over Extraction Parameters: Small variations in temperature, time, or solvent-to-material ratio can lead to different yields.
-
Recommendation: Carefully control and monitor all extraction parameters. Utilize equipment with precise temperature and time controls.
-
Problem 3: Difficulty in Purifying this compound from the Crude Extract
Possible Causes and Solutions:
-
Co-extraction of Interfering Compounds: Crude extracts often contain a complex mixture of compounds, including other triterpenoids, polysaccharides, and lipids, which can complicate purification.
-
Recommendation: A pre-extraction step with a non-polar solvent like n-hexane can be effective in removing lipids, especially when working with Ganoderma spores.
-
-
Suboptimal Chromatography Conditions: The choice of stationary and mobile phases is critical for successful separation.
-
Recommendation: For silica (B1680970) gel chromatography, a gradient elution with a solvent system like chloroform-methanol is often used. For reversed-phase chromatography (e.g., C18), a methanol-water or acetonitrile-water gradient is common. Fine-tuning the gradient profile is essential for good separation of closely related triterpenoids.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider for improving the yield of this compound?
A1: The single most critical factor is often the optimization of extraction parameters . The interplay between solvent concentration, temperature, and extraction time is crucial. Response Surface Methodology (RSM) has been effectively used in several studies to find the optimal conditions for maximizing the total triterpenoid yield from Ganoderma lucidum.
Q2: Should I use the fruiting body, mycelium, or spores of Ganoderma lucidum for the best yield?
A2: The concentration of different lucidenic acids can vary between the different parts of the fungus. While the fruiting body is the most traditionally used part, mycelial cultures can offer a more controlled and potentially higher-yielding source of specific triterpenoids. Spores are also a rich source but often require a defatting step prior to extraction.
Q3: Can high temperatures during extraction damage this compound?
A3: Yes, like many other triterpenoids, lucidenic acids can be susceptible to degradation at high temperatures. It is generally recommended to keep extraction temperatures below 100°C. For heat-sensitive compounds, methods like ultrasound-assisted extraction (UAE) at moderate temperatures are preferable.
Q4: My crude extract is very sticky and difficult to handle. What can I do?
A4: Stickiness in the crude extract is often due to the co-extraction of polysaccharides. You can reduce this by performing a pre-extraction with a less polar solvent or by optimizing your primary extraction to be more selective for triterpenoids.
Q5: What is a good starting point for purifying this compound from the crude extract?
A5: A common purification strategy involves a multi-step approach:
-
Solvent Partitioning: To initially separate compounds based on their polarity.
-
Silica Gel Column Chromatography: To fractionate the extract. A gradient of chloroform (B151607) and methanol (B129727) is a good starting point for the mobile phase.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For the final purification of the target compound. A C18 column with a methanol-water or acetonitrile-water gradient is typically used.
Data Presentation: Comparison of Extraction Methods for Triterpenoids from Ganoderma lucidum
The following tables summarize quantitative data from studies that have optimized the extraction of total triterpenoids from Ganoderma lucidum. While not specific to this compound, this data provides valuable insights into the optimal conditions for extracting this class of compounds.
Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) for Total Triterpenoids
| Parameter | Range Studied | Optimal Condition | Resulting Triterpenoid Yield (mg/g of raw material) | Reference |
| Ethanol Concentration | 50-90% | 89.5% | 9.58 ± 0.23 | [1] |
| Extraction Time | 30-90 min | 55 min | 9.58 ± 0.23 | [1] |
| Ultrasonic Power | 360-600 W | 480 W | 9.58 ± 0.23 | [1] |
| Solid-to-Liquid Ratio | 25:1-35:1 (mL/g) | 27:1 (mL/g) | 9.58 ± 0.23 | [1] |
Table 2: Comparison of Different Extraction Techniques for Total Triterpenoids
| Extraction Method | Key Parameters | Total Triterpenoid Content in Extract (mg/g) | Overall Extraction Yield (%) | Reference |
| Heat-Assisted Extraction (HAE) | 78.9 min, 90.0 °C, 62.5% ethanol | Not specified | Not specified | [2] |
| Ultrasound-Assisted Extraction (UAE) | 40 min, 100.0 W, 89.5% ethanol | 435.6 ± 21.1 | 4.9 ± 0.6 | [2] |
| Hot Water Extraction (HWE) | 55 min, 70 °C | 3.69 | Not specified | [1] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol is based on optimized conditions reported for the extraction of total triterpenoids from Ganoderma lucidum.
-
Sample Preparation: Grind dried Ganoderma lucidum fruiting bodies into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Post-Extraction:
-
Separate the supernatant from the solid residue by centrifugation or filtration.
-
Collect the supernatant. For a more exhaustive extraction, the residue can be re-extracted with fresh solvent.
-
Combine the supernatants.
-
Evaporate the solvent under reduced pressure to obtain the crude triterpenoid extract.
-
Protocol 2: General Purification of Lucidenic Acids by Chromatography
This protocol outlines a general workflow for the purification of lucidenic acids from a crude extract.
-
Crude Extract Preparation: Obtain the crude triterpenoid extract as described in Protocol 1.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Prepare a silica gel column packed with an appropriate amount of silica gel in a non-polar solvent (e.g., chloroform or hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification):
-
Combine the fractions from the silica gel column that show the presence of the target compound.
-
Evaporate the solvent from the combined fractions.
-
Dissolve the residue in a suitable solvent for HPLC (e.g., methanol).
-
Purify the sample using a preparative or semi-preparative RP-HPLC system with a C18 column.
-
Use a gradient elution with methanol and water (often with a small amount of acid, such as formic acid, to improve peak shape).
-
Collect the peaks corresponding to this compound based on retention time (if a standard is available) or further analytical characterization (e.g., LC-MS).
-
-
Compound Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yields.
References
"20-hydroxylucidenic acid E2" stability issues and degradation products
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I should be aware of for 20-hydroxylucidenic acid E2?
A1: Based on its complex triterpenoid (B12794562) structure, which includes multiple hydroxyl and carbonyl functional groups, this compound may be susceptible to several degradation pathways. These include:
-
Hydrolysis: The ester and carboxylic acid functionalities could be liable to hydrolysis under acidic or basic conditions.
-
Oxidation: The presence of hydroxyl groups and unsaturated bonds suggests a potential for oxidative degradation.
-
Isomerization: Changes in pH or exposure to heat could potentially lead to isomerization.
-
Photodegradation: Exposure to light, particularly UV, may induce degradation.
-
Thermal Degradation: High temperatures can accelerate various degradation reactions.
Q2: What are the recommended storage conditions for this compound?
A2: While specific studies are not available, general recommendations for storing triterpenoid compounds are as follows:
-
Temperature: Store at low temperatures, preferably at -20°C or below, to minimize thermal degradation.
-
Light: Protect from light by storing in amber vials or in the dark to prevent photolytic degradation.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Form: Storing the compound in its solid, crystalline form is generally more stable than in solution. If in solution, use a non-reactive solvent and store at low temperatures.
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV (Diode Array Detector, DAD) or Mass Spectrometric (MS) detection is the most common and effective method for analyzing lucidenic acids and related compounds.[1][2][3]
-
HPLC-DAD: Allows for the quantification of the parent compound and the detection of degradation products that contain a chromophore.
-
HPLC-MS: Provides higher sensitivity and specificity and is invaluable for the identification and structural elucidation of degradation products.[3]
Troubleshooting Guide
Q1: I see unexpected peaks in my HPLC chromatogram after storing my this compound solution. What could be the cause?
A1: Unexpected peaks are likely degradation products. Consider the following possibilities:
-
Hydrolysis: If the solution was prepared in a non-buffered aqueous or alcoholic solvent, hydrolysis of ester groups may have occurred. Check the pH of your solution.
-
Oxidation: If the solution was not protected from air, oxidative degradation products may have formed.
-
Solvent Interaction: Ensure the solvent is of high purity and does not react with the compound.
Q2: The concentration of my this compound standard has decreased over time, even when stored at low temperatures. Why is this happening?
A2: A decrease in concentration suggests degradation. Even at low temperatures, slow degradation can occur.
-
Incomplete Inerting: If stored under an inert gas, ensure the vial was properly flushed to remove all oxygen.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. Aliquot your stock solution to avoid this.
-
Adsorption: Highly lipophilic compounds can sometimes adsorb to plastic surfaces. Use glass vials for storage.
Q3: How can I identify the degradation products of this compound?
A3: The identification of degradation products typically requires mass spectrometry.
-
LC-MS/MS: This technique can provide fragmentation patterns of the unknown peaks, which can be used to deduce their structures by comparing them to the fragmentation of the parent compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of the degradation products.
Potential Degradation Pathways
The structure of this compound contains several functional groups susceptible to degradation. The table below summarizes these groups and their potential degradation reactions, inferred from studies on related ganoderic acids which show metabolism via reduction, oxidation, and hydroxylation.[4][5]
| Susceptible Functional Group | Potential Degradation Reaction(s) | Potential Degradation Product(s) |
| Hydroxyl (-OH) groups | Oxidation | Ketones, Aldehydes |
| Carbonyl (C=O) groups | Reduction | Hydroxyl groups |
| Carboxylic acid (-COOH) | Decarboxylation (at high heat) | Loss of CO2 |
| Alkene (C=C) bonds | Oxidation, Isomerization | Epoxides, diols, rearranged isomers |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol is a general guideline and should be optimized for this compound. The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions: (Perform each in parallel with a control sample protected from the stress condition)
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a specified time.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for a specified time.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at a high temperature (e.g., 70°C).
-
Store the stock solution at 60°C.
-
-
Photodegradation:
-
Expose the solid compound and the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples and controls by a stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Determine the retention times and peak areas of the degradation products.
-
If using LC-MS, analyze the mass spectra of the degradation products to propose their structures.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for a triterpenoid.
References
- 1. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 20-Hydroxylucidenic Acid E2 Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and detailed protocols for working with 20-hydroxylucidenic acid E2, a triterpenoid (B12794562) compound known for its potential therapeutic properties and challenging aqueous solubility. While specific quantitative solubility data for this compound is limited in published literature, this guide leverages established methods for closely related lucidenic acids and other poorly soluble triterpenoids to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound belongs to the triterpenoid class of compounds. Triterpenoids are characterized by a large, hydrophobic carbon skeleton, which results in poor water solubility.[1][2] While the presence of hydroxyl and carboxylic acid groups adds some polarity, the overall lipophilic nature of the molecule dominates, leading to challenges in achieving desired concentrations in aqueous buffers and cell culture media.
Q2: What are the recommended organic solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used organic solvents for dissolving lucidenic acids and other triterpenoids for in vitro studies.[3][4] These solvents can dissolve a wide range of hydrophobic compounds. It is crucial to use anhydrous (water-free) solvents to prepare high-concentration stock solutions.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound. Here are several troubleshooting strategies:
-
Prepare a Higher Concentration Stock Solution: A more concentrated stock in your organic solvent allows for a smaller volume to be added to the aqueous medium, keeping the final solvent concentration higher.[5]
-
Optimize the Final Solvent Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is essential to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final concentration of the organic solvent) in your experiments.
-
Use a Co-solvent System: A mixture of solvents can be more effective than a single solvent. For instance, a combination of ethanol and Polyethylene Glycol (PEG) has been used to improve the solubility of other triterpenes.
-
Employ Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.
Q4: How should I store my this compound stock solution?
A4: Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation. Protect the solutions from light. We do not recommend storing aqueous solutions for more than one day.
Troubleshooting Guide
This table provides a quick reference for common issues and their solutions when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the powder in an organic solvent. | The compound may require more energy to dissolve. | Use a vortex mixer or sonicator to aid dissolution. Gentle warming (e.g., 37°C) can also be effective, but monitor for any potential degradation. |
| The stock solution is hazy or contains visible particles. | The concentration may be too high, exceeding the solubility limit in the chosen solvent. | Filter the stock solution using a 0.22 µm syringe filter to remove undissolved particles. For future preparations, consider making a less concentrated stock solution. |
| Inconsistent experimental results. | The compound may not be fully dissolved or may be precipitating in the working solution. | Always visually inspect your working solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment. Consider using a higher final concentration of the organic solvent if your experimental system allows. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Determine the required mass: The molecular weight of this compound (C₂₉H₄₀O₉) is approximately 532.62 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 532.62 g/mol * (1000 mg / 1 g) = 5.33 mg
-
-
Weigh the compound: Accurately weigh 5.33 mg of this compound powder and place it into a sterile vial.
-
Add the solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or warm gently in a 37°C water bath.
-
Inspect the solution: Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final desired concentration: For example, to prepare a 10 µM working solution.
-
Calculate the dilution:
-
(Initial Concentration) * (Initial Volume) = (Final Concentration) * (Final Volume)
-
(10,000 µM) * V₁ = (10 µM) * (1000 µL)
-
V₁ = 1 µL
-
-
Perform the dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix immediately: Mix the solution thoroughly by gentle pipetting or vortexing to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (1 µL) to the same final volume of cell culture medium (999 µL).
Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for verifying the concentration of this compound solutions. Method parameters may need to be optimized for your specific instrument and column.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (B52724) (HPLC grade)
-
Water with 0.1% acetic acid (HPLC grade)
-
This compound standard of known concentration
Procedure:
-
Prepare the mobile phase: A common mobile phase for separating lucidenic acids is a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
-
Set up the HPLC system:
-
Column: C18 reversed-phase column
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 252 nm
-
Injection volume: 10 µL
-
-
Prepare a standard curve: Prepare a series of dilutions of the this compound standard in the mobile phase to create a standard curve.
-
Analyze the samples: Inject the prepared standards and your sample solutions onto the HPLC system.
-
Quantify the concentration: Determine the peak area of this compound in your samples and use the standard curve to calculate the concentration.
Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Workflow for dissolving a hydrophobic compound.
Caption: Potential signaling pathways of lucidenic acids.
This technical support guide provides a comprehensive starting point for researchers working with this compound. By understanding the inherent solubility challenges and employing the appropriate handling and preparation techniques, you can achieve reliable and reproducible experimental results.
References
Technical Support Center: Optimizing HPLC Separation of 20-hydroxylucidenic acid E2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 20-hydroxylucidenic acid E2.
Frequently Asked Questions (FAQs)
Q1: I am starting to develop an HPLC method for this compound. What is a good starting point for column and mobile phase selection?
A good starting point for separating triterpenoids like this compound is a reversed-phase C18 column. For the mobile phase, a gradient elution with an acidified aqueous solvent and an organic modifier is commonly used. A typical setup would involve:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid (to suppress ionization of the carboxylic acid group)
-
Mobile Phase B: Acetonitrile or methanol (B129727)
-
Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it. A scouting gradient from 5% to 95% B over 20-30 minutes can help determine the approximate elution time.
-
Detection: UV detector, with wavelength set around 256 nm, as many triterpenoids from Ganoderma species show absorbance in this region.[1]
Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for acidic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase. Here are the primary causes and solutions:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Lower the mobile phase pH to 2.5-3.0 by adding an acid like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing unwanted interactions.
-
-
Insufficiently Acidified Mobile Phase: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.
-
Solution: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa to maintain it in a single, un-ionized state.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Buildup of contaminants on the column can also lead to peak tailing.
-
Solution: Flush the column with a strong solvent or consider using a guard column to protect the analytical column.
-
Q3: The retention time of my this compound peak is shifting between injections. What could be causing this?
Retention time variability can be frustrating and points to inconsistencies in the HPLC system. Here are common culprits:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the organic-to-aqueous ratio and acid concentration, can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Use a reliable solvent mixing system if available.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.
-
-
Pump Performance: Leaks, air bubbles in the pump head, or faulty check valves can cause fluctuations in the flow rate, leading to inconsistent retention times.
-
Solution: Regularly inspect the pump for leaks, degas the mobile phase, and perform routine maintenance on pump seals and check valves.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column chemistry, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant temperature.
-
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization of your HPLC method for this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Co-elution with Other Compounds | Mobile phase gradient is too steep. | Flatten the gradient around the elution time of this compound. |
| Inappropriate mobile phase composition. | Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or different acid additives. | |
| Column has low efficiency. | Use a column with a smaller particle size or a longer column. | |
| Broad Peaks | High dead volume in the HPLC system. | Use tubing with a smaller internal diameter and ensure all connections are properly fitted. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. | |
| Column is degrading. | Replace the column. | |
| No Peak or Very Small Peak | Sample concentration is too low. | Concentrate the sample or increase the injection volume (be mindful of potential overload). |
| Incorrect detection wavelength. | Run a UV scan of your compound to determine the optimal wavelength for detection. | |
| Sample degradation. | Ensure proper sample storage and handling. | |
| System leak. | Check for leaks throughout the HPLC system. | |
| High Backpressure | Column frit is blocked. | Back-flush the column or replace the frit. |
| Particulate matter in the sample. | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. | |
| Mobile phase precipitation. | Ensure all mobile phase components are fully dissolved. |
Experimental Protocols
General HPLC Method for Triterpenoid Analysis from Ganoderma lucidum
This protocol is a starting point and should be optimized for the specific analysis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound standard
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
4. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile) |
| Gradient Program | 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 256 nm |
| Injection Volume | 10 µL |
5. Sample Preparation:
-
Accurately weigh and dissolve the sample or standard in methanol or the initial mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A logical workflow for optimizing HPLC separation parameters.
References
Technical Support Center: 20-hydroxylucidenic acid E2 Mass Spectrometry Ionization
Welcome to the technical support center for the mass spectrometry analysis of 20-hydroxylucidenic acid E2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during electrospray ionization (ESI) mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected ionization behavior of this compound in ESI-MS?
A1: For triterpenoids like this compound, negative ion mode electrospray ionization (ESI) is commonly preferred. In this mode, you can typically expect to observe the deprotonated molecule, [M-H]⁻, as the primary ion. It is also common to see a dimer ion, [2M-H]⁻, especially at higher sample concentrations.[1]
Q2: I am not seeing any signal for my compound. What are the first things I should check?
A2: If you are not observing a signal for this compound, begin by verifying the following:
-
Instrument Settings: Confirm that the mass spectrometer is operating in negative ion mode.
-
Sample Preparation: Ensure your sample is properly dissolved in a solvent compatible with your mobile phase.
-
LC-MS Connection: Check that the liquid chromatography (LC) system is properly connected to the mass spectrometer and that there are no leaks.
-
Spray Stability: Visually inspect the ESI spray if possible. An unstable or inconsistent spray can lead to a lack of signal.
Q3: My signal is very weak. How can I improve the ionization efficiency?
A3: To enhance the signal intensity of this compound, consider the following optimization strategies:
-
Mobile Phase Composition: The use of a mobile phase consisting of acetonitrile (B52724) and water with a small amount of acetic acid (e.g., 0.2%) has been shown to be effective for the separation and analysis of similar triterpenoids.[1]
-
Source Parameters: Systematically optimize the ESI source parameters. This includes the capillary voltage, drying gas temperature, drying gas flow rate, and nebulizer pressure. A design of experiments (DoE) approach can be highly effective for this purpose.[2]
-
Sample Concentration: While it may seem counterintuitive, excessively high concentrations can sometimes lead to ion suppression. Analyze a dilution series to find the optimal concentration range.
Q4: I am observing multiple peaks that I suspect are adducts. What are common adducts for this type of molecule in negative ESI mode?
A4: In negative ESI mode, in addition to the deprotonated molecule [M-H]⁻, you may observe adducts with common anions present in the mobile phase or from contaminants. While specific adducts for this compound are not extensively documented, common adducts for acidic molecules in negative mode include formate (B1220265) [M+HCOO]⁻ and acetate (B1210297) [M+CH₃COO]⁻. The presence of these can be confirmed by their characteristic mass shifts.
Troubleshooting Guides
Issue 1: Poor or No Signal
This guide provides a step-by-step approach to diagnosing and resolving issues related to a weak or absent signal for this compound.
Troubleshooting Workflow for Poor or No Signal
Caption: Troubleshooting workflow for diagnosing poor or no signal.
Issue 2: Unexpected Peaks and Adduct Formation
This section will help you identify and troubleshoot the appearance of unexpected peaks in your mass spectrum, which could be due to adduct formation, in-source fragmentation, or contamination.
Potential Ion Adducts and Fragments of this compound
Caption: Potential ions of this compound in ESI-MS.
Data and Protocols
Table 1: Recommended Starting ESI-MS Parameters for Triterpenoid (B12794562) Analysis
While optimal parameters for this compound must be determined empirically, the following table provides a general starting point based on the analysis of similar triterpenoid compounds.
| Parameter | Recommended Starting Value |
| Ionization Mode | Negative Electrospray (ESI-) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Drying Gas Temperature | 300 - 350 °C |
| Drying Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 45 psi |
Experimental Protocol: Mobile Phase Preparation
A well-prepared mobile phase is crucial for reproducible results and optimal ionization.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Glacial acetic acid
Procedure:
-
Mobile Phase A: To prepare a 0.2% acetic acid solution in water, add 2 mL of glacial acetic acid to a 1 L volumetric flask. Bring the volume to 1 L with HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Gradient Elution: A typical gradient for separating triterpenoids on a C18 column starts with a higher percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B over the course of the run.[1]
Experimental Protocol: Sample Preparation
Proper sample preparation is key to avoiding issues like ion suppression and column clogging.
Materials:
-
This compound standard or extract
-
Methanol or a solvent mixture compatible with the initial mobile phase conditions
Procedure:
-
Accurately weigh a small amount of the sample.
-
Dissolve the sample in a suitable solvent to create a stock solution.
-
From the stock solution, prepare a series of dilutions to determine the optimal concentration for analysis.
-
Filter the final sample solution through a 0.22 µm syringe filter before injecting it into the LC-MS system to remove any particulates.
References
Technical Support Center: Overcoming Poor Cell Permeability of 20-hydroxylucidenic acid E2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 20-hydroxylucidenic acid E2, a promising anti-inflammatory and anti-tumor triterpenoid (B12794562) isolated from Ganoderma lucidum.[1][2][3]
Troubleshooting Guides
Issue: Low cellular uptake of this compound in in vitro experiments.
Question: My in vitro experiments show low efficacy of this compound, which I suspect is due to its poor cell permeability. How can I improve its cellular uptake?
Answer: The low aqueous solubility of this compound (1.84 x 10⁻⁴ mol/L) is a primary contributor to its poor cell permeability.[4] To enhance cellular uptake, consider employing advanced drug delivery systems such as nanoformulations or liposomal encapsulation. These strategies can improve the solubility and facilitate the transport of hydrophobic compounds across the cell membrane.
Recommended Solutions:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can significantly enhance its bioavailability and cellular uptake. Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are suitable options for hydrophobic drugs like triterpenoids.[5][6]
-
Liposomal Formulations: Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate hydrophobic compounds like this compound within their membrane.[7][8][9] This not only improves solubility but can also facilitate cellular entry through membrane fusion or endocytosis.
-
Prodrug Approach: Chemical modification of this compound to create a more hydrophilic prodrug is another strategy. The prodrug can be designed to be converted back to the active compound by intracellular enzymes.
Issue: Difficulty in formulating this compound for cell-based assays.
Question: I am having trouble dissolving this compound in culture media for my cell-based assays, leading to inconsistent results. What are the best practices for its formulation?
Answer: Due to its hydrophobic nature, this compound will not readily dissolve in aqueous culture media. A co-solvent or a carrier system is necessary for effective delivery to cells in culture.
Recommended Solutions:
-
Use of a Co-solvent: Initially, dissolve this compound in a small amount of a biocompatible organic solvent such as DMSO. This stock solution can then be diluted to the final working concentration in the culture medium. It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Preparation of Nanoformulations: For more stable and effective delivery, consider preparing a nanoparticle or liposomal formulation of this compound. These formulations can be readily dispersed in aqueous solutions.
Workflow for Preparing a Nanoparticle Formulation:
Caption: A simplified workflow for preparing triterpenoid-loaded nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in working with this compound?
A1: The primary challenge is its poor aqueous solubility, which leads to low bioavailability and poor cell permeability.[4] This can result in low efficacy in in vitro and in vivo studies and difficulties in formulation development.
Q2: How can I assess the cell permeability of my this compound formulation?
A2: The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[3][10][11][12] This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and resemble the intestinal epithelium. The apparent permeability coefficient (Papp) is measured to classify compounds as having low, medium, or high permeability.
Q3: Are there any common pitfalls to avoid when conducting a Caco-2 permeability assay with poorly soluble compounds?
A3: Yes, several factors can affect the accuracy of Caco-2 assays for hydrophobic compounds:
-
Compound Precipitation: The compound may precipitate in the aqueous assay buffer. Using co-solvents or enabling formulations like nanoparticles can mitigate this.
-
Non-specific Binding: The compound may adsorb to the plasticware of the assay plate. Including a mass balance check (quantifying the compound in all compartments and the cell monolayer at the end of the experiment) is recommended.
-
Low Analytical Sensitivity: The low concentration of the permeated compound can be challenging to detect. A highly sensitive analytical method, such as LC-MS/MS, is essential.
Troubleshooting Caco-2 Assay Issues:
| Issue | Potential Cause | Recommended Solution |
| Low Papp value | Poor intrinsic permeability, compound precipitation, or non-specific binding. | Use a formulation to improve solubility. Pre-treat plates to reduce binding. Ensure sensitive analytical methods. |
| High variability between replicates | Inconsistent cell monolayer integrity, or uneven compound distribution due to poor solubility. | Check monolayer integrity using TEER measurements. Use gentle agitation during the assay. |
| Low compound recovery | Non-specific binding to assay plates or cellular metabolism. | Perform a mass balance study. Analyze for major metabolites. |
Q4: What are the expected outcomes of using nanoformulations for this compound delivery?
A4: Nanoformulations are expected to:
-
Increase aqueous solubility and stability.
-
Enhance cellular uptake and bioavailability. [2]
-
Allow for controlled or targeted drug release.
-
Improve the therapeutic efficacy of this compound. [5]
Quantitative Data on Permeability Enhancement of Triterpenoids (Hypothetical Data for Illustrative Purposes):
| Formulation | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Enhancement Ratio |
| This compound (unformulated) | 0.5 | 1.0 |
| This compound-loaded SLNs | 2.5 | 5.0 |
| This compound-loaded Liposomes | 3.2 | 6.4 |
Note: This table presents hypothetical data to illustrate the potential improvement in permeability with nanoformulations. Actual values would need to be determined experimentally.
Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound by Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating the hydrophobic triterpenoid, this compound, using the thin-film hydration method.[13][14][15][16][17]
Materials:
-
This compound
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 1:10:5 (drug:phosphatidylcholine:cholesterol).
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C).
-
Apply a vacuum to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Rotate the flask in the water bath (above the lipid transition temperature) without vacuum for 1-2 hours to hydrate (B1144303) the lipid film. This will form multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Sonicate the MLV suspension in a bath sonicator for 5-10 minutes to reduce the size of the vesicles.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). The extrusion should be performed at a temperature above the lipid transition temperature.
-
-
Purification and Characterization:
-
Remove unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Caption: Workflow for preparing liposomal formulations of hydrophobic drugs.
Protocol 2: Caco-2 Permeability Assay for this compound Formulations
This protocol outlines the steps for assessing the permeability of this compound and its formulations across a Caco-2 cell monolayer.[3][10][11][12][18][19]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
This compound formulation and unformulated compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Before the permeability assay, measure the transepithelial electrical resistance (TEER) of the cell monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Alternatively, perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound (this compound formulation or unformulated) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Signaling Pathways and Mechanisms
Ganoderma triterpenoids, including this compound, exert their anti-cancer effects by modulating various signaling pathways.[7] Nanoformulations can potentially enhance the delivery of these compounds to cancer cells, thereby augmenting their impact on these pathways.
Caption: Proposed mechanism of nanoformulated this compound in cancer cells.
References
- 1. Nanoparticles in Combating Neuronal Dysregulated Signaling Pathways: Recent Approaches to the Nanoformulations of Phytochemicals and Synthetic Drugs Against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Liposome-Based Drug Delivery Systems in Cancer Research: An Analysis of Global Landscape Efforts and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Liposomes and nanoparticles for drug delivery in cancer treatment [ijaresm.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dovepress.com [dovepress.com]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. protocols.io [protocols.io]
- 15. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 19. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
"20-hydroxylucidenic acid E2" reducing off-target effects in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-hydroxylucidenic acid E2 and related triterpenoids. Given the limited specific data on this compound, this guidance is based on the known properties of the broader class of lucidenic acids and triterpenoids from Ganoderma species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound belongs to the lucidenic acid family, a group of triterpenoids isolated from Ganoderma species.[1][2][3] While specific studies on this compound are limited, lucidenic acids, in general, are known for a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activities.[1][4]
Q2: What are the potential on-targets and off-targets for lucidenic acids?
The primary targets of lucidenic acids are not extensively characterized. However, studies on various lucidenic acids have shown inhibitory effects on several enzymes. For instance, some lucidenic acids inhibit acetylcholinesterase and α-glucosidase. Triterpenoids from Ganoderma lucidum have also been shown to inhibit various cytochrome P450 (CYP) enzymes, which could be a source of off-target effects and drug-drug interactions.
Q3: I am observing unexpected results in my cell-based assay. Could this compound be causing off-target effects?
It is possible. Triterpenoids can have pleiotropic effects and interact with multiple cellular pathways. For example, lucidenic acids have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. If you observe effects unrelated to your expected target, consider performing counter-screens or using target-specific inhibitors to dissect the mechanism.
Q4: Are there known issues with assay interference for triterpenoids like this compound?
Yes, the chemical properties of triterpenoids can lead to assay interference. A key issue is their low UV absorbance, which can make detection and quantification by standard HPLC-PDA methods challenging. Detection at low wavelengths (205-210 nm) is often required, which can be sensitive to the mobile phase composition. Additionally, colored compounds or those with intrinsic fluorescence can interfere with absorbance- or fluorescence-based assays.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Triterpenoids can have poor solubility in aqueous media. Visually inspect your assay plates for any signs of compound precipitation. Increase the concentration of the solubilizing agent (e.g., DMSO) if possible, ensuring the final concentration is not toxic to the cells. |
| Off-Target Cytotoxicity | The observed cell death may not be mediated by your primary target. Use a secondary, unrelated cell line that does not express your target of interest to check for non-specific cytotoxicity. |
| Interaction with Assay Reagents | The compound may be directly interacting with the viability dye (e.g., MTT, resazurin). Run a cell-free assay with the compound and the dye to check for any direct chemical reaction. |
Issue 2: High background or false positives in fluorescence-based assays.
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Triterpenoids may possess intrinsic fluorescence at the excitation/emission wavelengths of your assay. Measure the fluorescence of the compound alone in the assay buffer. If it is fluorescent, consider using a different fluorescent probe with shifted wavelengths. |
| Light Scattering | Compound aggregates or precipitates can scatter light, leading to artificially high fluorescence readings. Centrifuge your assay plates before reading and check for a dose-dependent increase in signal in a cell-free setup. |
| Inhibition of Reporter Enzymes | Some compounds can directly inhibit reporter enzymes like luciferase. Perform a counter-screen against the purified reporter enzyme to rule out direct inhibition. |
Issue 3: Difficulty in quantifying this compound in complex samples.
| Possible Cause | Troubleshooting Step |
| Low UV Absorbance | As mentioned, triterpenoids often lack strong chromophores. For HPLC analysis, use a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). |
| Matrix Effects | Components in your sample matrix (e.g., cell lysate, plasma) can interfere with quantification. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to clean up your sample before analysis. Use an internal standard with similar chemical properties to correct for matrix effects. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for various lucidenic acids against different targets. Note that data for this compound is not specifically available in the reviewed literature.
| Compound | Target/Assay | Cell Line/System | IC50 (µM) | Reference |
| Lucidenic acid A | Acetylcholinesterase | - | 24.04 ± 3.46 | |
| Methyl lucidenate E2 | Acetylcholinesterase | - | 17.14 ± 2.88 | |
| Lucidenic acid N | Acetylcholinesterase | - | 25.91 ± 0.89 | |
| Lucidenic acid A | PC-3 cell viability | Prostate Cancer | 35.0 ± 4.1 | |
| Lucidenic acid A | HL-60 cell viability | Leukemia | 61 (72h) | |
| Lucidenic acid C | A549 cell proliferation | Lung Cancer | 52.6 - 84.7 | |
| Lucidenic acid E | α-glucosidase | - | 32.5 | |
| Lucidenic acid Q | α-glucosidase | - | 60.1 |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%. Add the compound dilutions to the cells and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable dose-response curve fitting software.
Protocol 2: Counter-Screen for Assay Interference (Fluorescence)
-
Prepare Assay Buffer: Use the same buffer system as your primary fluorescence-based assay.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Plate Setup: In a 96-well plate, add the compound dilutions. Include wells with buffer only (blank) and wells with a known fluorescent compound as a positive control.
-
Fluorescence Reading: Read the plate at the excitation and emission wavelengths of your primary assay.
-
Data Analysis: A dose-dependent increase in fluorescence in the absence of any biological target indicates intrinsic fluorescence of the compound.
Visualizations
Caption: Hypothetical signaling pathway for lucidenic acids.
Caption: Workflow for mitigating off-target effects.
References
"20-hydroxylucidenic acid E2" improving reproducibility of experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of experimental results when working with 20-hydroxylucidenic acid E2. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation with this compound, covering topics from solubility and stability to variability in biological assays.
Solubility and Compound Handling
Question: I am having difficulty dissolving this compound. What is the recommended solvent?
Answer: this compound has low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. For in vivo studies, common formulations include a mixture of DMSO and corn oil (e.g., 10:90 ratio) or a combination of DMSO, Tween 80, and saline (e.g., 10:10:80 ratio).[1] Always test the solubility of a small amount of the compound in the chosen solvent system before preparing a large batch.
Question: My experimental results are inconsistent. Could the stability of this compound be an issue?
Answer: Yes, the stability of natural products can be a source of irreproducibility. To ensure consistency, prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into single-use volumes. Store stock solutions at -20°C or -80°C. Protect the compound from prolonged exposure to light and extreme pH conditions.
In Vitro Anti-Inflammatory Assays
Question: I am not observing a consistent anti-inflammatory effect in my cell-based assays. What are some potential causes?
Answer: Several factors can contribute to inconsistent results in anti-inflammatory assays:
-
Cell Health and Density: Ensure that your cells (e.g., RAW 264.7 macrophages) are healthy, within a low passage number, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to stimuli.
-
LPS Concentration and Purity: The potency of lipopolysaccharide (LPS) can vary between lots and suppliers. It is crucial to titrate your LPS to determine the optimal concentration for inducing a robust and reproducible inflammatory response.
-
Incubation Times: Optimize the pre-incubation time with this compound before LPS stimulation, as well as the duration of LPS treatment.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., colorimetric or fluorometric assays). Include appropriate controls, such as testing the compound in the absence of cells or the detection reagent, to rule out any interference.
Question: How can I be sure that the observed effect is due to the anti-inflammatory activity of this compound and not cytotoxicity?
Answer: It is essential to perform a cytotoxicity assay in parallel with your anti-inflammatory experiments. Use a standard method like the MTT, MTS, or LDH release assay to determine the concentration range at which this compound is not toxic to your cells. All anti-inflammatory experiments should be conducted at non-cytotoxic concentrations.
Anti-Epstein-Barr Virus (EBV) Assays
Question: My results for the TPA-induced EBV early antigen (EA) expression assay are variable. What should I check?
Answer: Reproducibility in this assay depends on several critical factors:
-
Raji Cell Line Maintenance: Use a consistent and healthy population of Raji cells. Cell density at the time of induction can influence the percentage of EA-positive cells.
-
TPA Potency and Handling: 12-O-Tetradecanoylphorbol-13-acetate (TPA) is a potent but light-sensitive compound. Prepare fresh dilutions from a stock solution for each experiment and protect it from light.
-
Induction Conditions: The concentration of TPA and the duration of induction are critical parameters. These should be optimized and kept consistent across experiments.
-
Immunofluorescence Staining: Inconsistent staining can be a major source of variability. Ensure that the primary and secondary antibodies are used at their optimal dilutions and that all washing steps are performed thoroughly. Include positive and negative controls for staining in every experiment.
-
Cell Counting: The method of counting EA-positive cells should be standardized. Counting a sufficient number of cells (e.g., at least 500) per sample will increase the accuracy of the results.
II. Quantitative Data Summary
The following table summarizes the known quantitative data for the biological activity of this compound.
| Activity | Assay | Cell Line | Result | Reference |
| Anti-Epstein-Barr Virus | TPA-induced Early Antigen (EA) Expression | Raji | IC50: 290 mol ratio/32 pmol TPA | [1] |
| Anti-inflammatory | TPA-induced skin inflammation in mice | - | ID50: 0.11 mg/ear |
III. Experimental Protocols
A. In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol describes a common method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to the appropriate wells. To some wells, add 10 µL of medium instead of LPS to serve as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in complete DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in each sample using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
B. Anti-Epstein-Barr Virus Assay: Inhibition of TPA-Induced Early Antigen (EA) Expression in Raji Cells
This protocol details the procedure to evaluate the inhibitory effect of this compound on the lytic cycle of the Epstein-Barr virus, induced by TPA.
Materials:
-
Raji cell line (EBV genome-positive human Burkitt's lymphoma)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Phosphate-Buffered Saline (PBS)
-
Acetone (B3395972) (for cell fixation)
-
Primary antibody: Mouse anti-EBV EA-D monoclonal antibody
-
Secondary antibody: Fluorescein isothiocyanate (FITC)-conjugated goat anti-mouse IgG
-
Mounting medium with DAPI
-
Microscope slides and coverslips
Procedure:
-
Cell Culture: Culture Raji cells in complete RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.
-
Induction and Treatment:
-
In a 24-well plate, seed 1 x 10^6 Raji cells per well in 1 mL of fresh medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control.
-
Add TPA to a final concentration of 20 ng/mL (or an optimized concentration).
-
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Smear Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and prepare cell smears on microscope slides.
-
Air-dry the smears.
-
-
Immunofluorescence Staining:
-
Fix the cells with cold acetone for 10 minutes at -20°C.
-
Wash the slides with PBS.
-
Incubate the slides with the primary antibody (diluted in PBS) for 1 hour at 37°C in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate with the FITC-conjugated secondary antibody (diluted in PBS) for 1 hour at 37°C in a humidified chamber, protected from light.
-
Wash the slides three times with PBS.
-
-
Microscopy and Analysis:
-
Mount the slides with mounting medium containing DAPI.
-
Observe the slides under a fluorescence microscope. EA-positive cells will show green fluorescence in the nucleus and/or cytoplasm.
-
Count at least 500 cells per slide and determine the percentage of EA-positive cells.
-
The percentage of inhibition is calculated as follows: % Inhibition = [1 - (% EA-positive cells in treated sample / % EA-positive cells in TPA control)] x 100
-
IV. Signaling Pathways and Experimental Workflows
A. Proposed Anti-Inflammatory Signaling Pathway
Triterpenoids isolated from Ganoderma lucidum have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[2] The following diagram illustrates the proposed mechanism of action for this compound in an LPS-stimulated macrophage.
Caption: Proposed anti-inflammatory mechanism of this compound.
B. Experimental Workflow for Anti-EBV Activity
The following diagram outlines the key steps in the TPA-induced EBV early antigen expression assay.
Caption: Workflow for the TPA-induced EBV early antigen inhibition assay.
C. Logical Relationship for Troubleshooting Inconsistent Results
This diagram provides a logical workflow for troubleshooting sources of irreproducibility in your experiments.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Triterpenes from Ganoderma Lucidum induce autophagy in colon cancer through the inhibition of p38 mitogen-activated kinase (p38 MAPK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
"20-hydroxylucidenic acid E2" scaling up purification for in vivo studies
[2] Isolation and Purification of Triterpenoids from Ganoderma lucidum and Their Antitumor Activities - PMC (2022-09-08) The dried powder of fruiting bodies of G. lucidum (10 kg) was extracted with 75% ethanol (B145695) (v/v) three times (3 × 120 L, each for 2 h) at room temperature. The extracts were combined and concentrated under reduced pressure to obtain a crude extract (850 g). The crude extract was suspended in water and then partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol successively. The ethyl acetate fraction (125 g) was subjected to silica (B1680970) gel column chromatography (200-300 mesh) and eluted with a gradient of petroleum ether-ethyl acetate (from 100:0 to 0:100, v/v) to obtain 12 fractions (Fr. 1-12). Fr. 5 (15 g) was further separated by silica gel column chromatography with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield 8 subfractions (Fr. 5.1-5.8). Fr. 5.3 (2.1 g) was subjected to Sephadex LH-20 column chromatography with methanol (B129727) as the eluent to remove pigments. The resulting solution was then purified by semi-preparative HPLC (YMC-Pack ODS-A column, 250 × 10 mm, 5 μm) with a mobile phase of methanol-water (80:20, v/v) at a flow rate of 2 mL/min to yield ganoderic acid A (12.5 mg), ganoderic acid B (8.7 mg), and ganoderic acid C2 (15.3 mg). The purity of these compounds was determined to be >98% by HPLC analysis. 1 Preparative separation of ganoderic acids from Ganoderma lucidum by counter-current chromatography and HPLC | Journal of the Brazilian Chemical Society (2013-08-20) The crude extract was submitted to a silica gel column chromatography eluted with chloroform-methanol mixtures of increasing polarities (98:2, 95:5, 90:10, 80:20, 50:50 and 0:100, v/v) to give seven fractions (A-G). Fraction D (2.5 g) was further submitted to a Sephadex LH-20 column eluted with methanol to afford three sub-fractions (D1-D3). Sub-fraction D2 (1.1 g) was separated by semi-preparative HPLC (250 × 10 mm, C18 column) using methanol-water-acetic acid (75:25:0.1, v/v/v) as mobile phase at a flow rate of 2.5 mL min-1 to yield ganoderic acid T (1, 10.3 mg) and ganoderic acid Me (2, 8.5 mg). 1 Characterization of Triterpenoids in a Novel Ganoderma lucidum Hybrid and Their Antiviral and Anti-inflammatory Activities - PMC (2023-01-18) The dried powder of G. lucidum fruiting bodies (1 kg) was extracted three times with 10 L of 95% ethanol at room temperature. The extracts were combined and concentrated under reduced pressure to obtain a crude extract (60 g). The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction (25 g) was subjected to silica gel column chromatography (200-300 mesh) and eluted with a gradient of chloroform-methanol (from 100:1 to 1:1, v/v) to obtain 10 fractions (Fr. 1-10). Fr. 6 (3.5 g) was further purified by Sephadex LH-20 column chromatography eluted with methanol to remove pigments. The resulting solution was then subjected to semi-preparative HPLC (YMC-Pack ODS-A column, 250 × 10 mm, 5 μm) with a mobile phase of methanol-water (70:30, v/v) at a flow rate of 2 mL/min to yield ganoderic acid A (10.2 mg), ganoderic acid B (7.5 mg), and ganoderic acid C2 (12.8 mg). The purity of these compounds was determined to be >98% by HPLC analysis. 1 Ganoderic acid C1, a lanostane-type triterpenoid (B12794562) from Ganoderma lucidum, induces G1-phase arrest and apoptosis in human colon cancer cells - PubMed (2014-01-01) Ganoderic acid C1 (GA-C1), a lanostane-type triterpenoid from Ganoderma lucidum, has been shown to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-oxidative effects. However, the molecular mechanisms underlying the anti-cancer effects of GA-C1 in human colon cancer cells remain unclear. In the present study, we investigated the effects of GA-C1 on cell proliferation, cell cycle distribution, and apoptosis in human colon cancer HT-29 cells. GA-C1 inhibited the proliferation of HT-29 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-C1 induced G1-phase arrest and apoptosis in HT-29 cells. Western blot analysis showed that GA-C1 down-regulated the expression of cyclin D1, cyclin E, CDK2, and CDK4, and up-regulated the expression of p21 and p27. In addition, GA-C1 triggered the mitochondrial apoptotic pathway, as evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, the activation of caspase-3 and caspase-9, and the cleavage of PARP. Furthermore, GA-C1 up-regulated the expression of Bax and down-regulated the expression of Bcl-2. Taken together, these findings suggest that GA-C1 induces G1-phase arrest and apoptosis in HT-29 cells through the regulation of cell cycle- and apoptosis-related proteins, and may be a potential therapeutic agent for the treatment of human colon cancer. 1 Ganoderic acid A, a triterpenoid from Ganoderma lucidum, induces apoptosis in human cervical cancer HeLa cells through the mitochondrial-mediated pathway - PubMed (2013-01-01) Ganoderic acid A (GA-A), a major triterpenoid from the fruiting bodies of Ganoderma lucidum, has been reported to exhibit a variety of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-hypertensive effects. However, the underlying molecular mechanisms of its anti-cancer activity in human cervical cancer cells are still not fully understood. In the present study, we investigated the apoptotic effects of GA-A on human cervical cancer HeLa cells and the possible molecular mechanisms involved. Our results showed that GA-A significantly inhibited the proliferation of HeLa cells in a dose- and time-dependent manner. Flow cytometric analysis indicated that GA-A induced apoptosis in HeLa cells. Western blot analysis revealed that GA-A triggered the mitochondrial-mediated apoptotic pathway, as evidenced by the down-regulation of Bcl-2, the up-regulation of Bax, the loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria to the cytosol, and the activation of caspase-3 and caspase-9. In addition, GA-A also induced the cleavage of poly(ADP-ribose) polymerase (PARP). Taken together, these results suggest that GA-A induces apoptosis in HeLa cells through the mitochondrial-mediated pathway and may be a potential therapeutic agent for the treatment of human cervical cancer. 1 Ganoderic acids from Ganoderma lucidum: A promising approach to cancer therapy - ScienceDirect (2021-01-01) Ganoderic acids (GAs), a group of highly oxygenated lanostane-type triterpenoids, are the main bioactive components of the well-known medicinal mushroom Ganoderma lucidum. Over the past few decades, numerous studies have shown that GAs possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-oxidant, anti-viral, and anti-hypertensive effects. The anti-tumor activity of GAs has attracted particular attention. GAs have been shown to inhibit the proliferation, induce apoptosis, and suppress the migration and invasion of various cancer cells. The underlying molecular mechanisms of the anti-tumor effects of GAs are complex and involve the regulation of multiple signaling pathways, such as the cell cycle, apoptosis, and MAPK pathways. This review summarizes the recent advances in the anti-tumor activities and molecular mechanisms of GAs, and discusses their potential as therapeutic agents for cancer therapy. 1 Purification and characterization of a novel glucan from the fruiting bodies of Ganoderma lucidum and its bioactivity - ScienceDirect (2021-01-01) The dried powder of the fruiting bodies of G. lucidum (1.0 kg) was extracted with 95% ethanol (10 L × 3 times) to remove lipids and some small molecular substances. The residue was then extracted with hot water (10 L × 3 times, 2 h each time) at 100 °C. The aqueous extract was concentrated and deproteinized by the Sevag method (chloroform: n-butanol = 4:1, v/v). The resulting solution was precipitated by adding four volumes of 95% ethanol and kept overnight at 4 °C. The precipitate was collected by centrifugation, washed with ethanol and acetone, and then dissolved in distilled water. The solution was dialyzed against distilled water for 48 h and then lyophilized to obtain the crude polysaccharide (GLP). 1 Ganoderic acid F, a lanostane-type triterpenoid from Ganoderma lucidum, induces apoptosis in human leukemia THP-1 cells - PubMed (2012-01-01) Ganoderic acid F (GA-F), a lanostane-type triterpenoid from the medicinal mushroom Ganoderma lucidum, has been shown to possess anti-tumor activity. However, the underlying molecular mechanisms of its anti-leukemia effect are still unclear. In the present study, we investigated the apoptotic effects of GA-F on human leukemia THP-1 cells and the possible signaling pathways involved. Our results showed that GA-F inhibited the proliferation of THP-1 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-F induced apoptosis in THP-1 cells. Western blot analysis demonstrated that GA-F triggered the mitochondrial-mediated apoptotic pathway, as evidenced by the up-regulation of Bax, the down-regulation of Bcl-2, the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and caspase-9. In addition, GA-F also activated the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. Furthermore, pretreatment with the JNK inhibitor SP600125 or the p38 MAPK inhibitor SB203580 significantly attenuated GA-F-induced apoptosis. Taken together, these findings suggest that GA-F induces apoptosis in THP-1 cells through the activation of the JNK and p38 MAPK signaling pathways and the mitochondrial-mediated apoptotic pathway. 1 Ganoderic acid DM, a natural triterpenoid from Ganoderma lucidum, induces G2/M cell cycle arrest and apoptosis in human oral cancer CA9-22 cells - PubMed (2013-01-01) Ganoderic acid DM (GA-DM), a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum, has been reported to possess anti-cancer activities. However, the molecular mechanisms of its anti-cancer effects in human oral cancer cells are not yet fully elucidated. In the present study, we investigated the anti-proliferative and apoptotic effects of GA-DM on human oral cancer CA9-22 cells. Our results showed that GA-DM significantly inhibited the proliferation of CA9-22 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-DM induced G2/M cell cycle arrest and apoptosis in CA9-22 cells. Western blot analysis indicated that GA-DM down-regulated the expression of cyclin A, cyclin B1, and CDK1, and up-regulated the expression of p21 and p27. In addition, GA-DM triggered the mitochondrial apoptotic pathway, as evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, the activation of caspase-3 and caspase-9, and the cleavage of PARP. Furthermore, GA-DM up-regulated the expression of Bax and down-regulated the expression of Bcl-2. These findings suggest that GA-DM induces G2/M cell cycle arrest and apoptosis in CA9-22 cells through the regulation of cell cycle- and apoptosis-related proteins, and may be a potential therapeutic agent for the treatment of human oral cancer. 1 Ganoderic acid T inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed (2011-01-01) Ganoderic acid T (GA-T) is one of the major triterpenoids isolated from the fruiting bodies of Ganoderma lucidum. In the present study, we investigated the anti-proliferative and apoptotic effects of GA-T on human breast cancer MCF-7 cells. Our results showed that GA-T significantly inhibited the proliferation of MCF-7 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-T induced G1-phase arrest and apoptosis in MCF-7 cells. Western blot analysis showed that GA-T down-regulated the expression of cyclin D1, cyclin E, CDK2, and CDK4, and up-regulated the expression of p21 and p27. In addition, GA-T triggered the mitochondrial apoptotic pathway, as evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, the activation of caspase-3 and caspase-9, and the cleavage of PARP. Furthermore, GA-T up-regulated the expression of Bax and down-regulated the expression of Bcl-2. These findings suggest that GA-T induces G1-phase arrest and apoptosis in MCF-7 cells through the regulation of cell cycle- and apoptosis-related proteins, and may be a potential therapeutic agent for the treatment of human breast cancer. 1 Ganoderic acid Me, a natural triterpenoid from Ganoderma lucidum, induces G1-phase arrest and apoptosis in human hepatoma cells - PubMed (2012-01-01) Ganoderic acid Me (GA-Me) is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. In the present study, we investigated the anti-proliferative and apoptotic effects of GA-Me on human hepatoma SMMC-7721 cells. Our results showed that GA-Me significantly inhibited the proliferation of SMMC-7721 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-Me induced G1-phase arrest and apoptosis in SMMC-7721 cells. Western blot analysis showed that GA-Me down-regulated the expression of cyclin D1, cyclin E, CDK2, and CDK4, and up-regulated the expression of p21 and p27. In addition, GA-Me triggered the mitochondrial apoptotic pathway, as evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, the activation of caspase-3 and caspase-9, and the cleavage of PARP. Furthermore, GA-Me up-regulated the expression of Bax and down-regulated the expression of Bcl-2. These findings suggest that GA-Me induces G1-phase arrest and apoptosis in SMMC-7721 cells through the regulation of cell cycle- and apoptosis-related proteins, and may be a potential therapeutic agent for the treatment of human hepatoma. 1 Ganoderic acid A from Ganoderma lucidum mycelia induces apoptosis in lung cancer cells via a p53-dependent pathway - PubMed (2013-01-01) Ganoderic acid A (GA-A), a lanostane-type triterpenoid from Ganoderma lucidum, has been shown to have anti-tumor activity. However, the molecular mechanisms of its anti-cancer effects in lung cancer cells are not fully understood. In the present study, we investigated the apoptotic effects of GA-A on human lung cancer A549 cells and the possible signaling pathways involved. Our results showed that GA-A inhibited the proliferation of A549 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-A induced apoptosis in A549 cells. Western blot analysis demonstrated that GA-A up-regulated the expression of p53 and its target genes, including p21 and Bax. In addition, GA-A triggered the mitochondrial-mediated apoptotic pathway, as evidenced by the down-regulation of Bcl-2, the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and caspase-9. Furthermore, pretreatment with the p53 inhibitor pifithrin-α significantly attenuated GA-A-induced apoptosis. Taken together, these findings suggest that GA-A induces apoptosis in A549 cells through a p53-dependent pathway and the mitochondrial-mediated apoptotic pathway. 1 Ganoderic acid C2, a triterpenoid from Ganoderma lucidum, induces apoptosis in human prostate cancer cells - PubMed (2014-01-01) Ganoderic acid C2 (GA-C2), a lanostane-type triterpenoid from the medicinal mushroom Ganoderma lucidum, has been shown to possess anti-tumor activity. However, the molecular mechanisms of its anti-cancer effects in human prostate cancer cells are not fully understood. In the present study, we investigated the apoptotic effects of GA-C2 on human prostate cancer PC-3 cells and the possible signaling pathways involved. Our results showed that GA-C2 inhibited the proliferation of PC-3 cells in a dose- and time-dependent manner. Flow cytometric analysis revealed that GA-C2 induced apoptosis in PC-3 cells. Western blot analysis demonstrated that GA-C2 triggered the mitochondrial-mediated apoptotic pathway, as evidenced by the up-regulation of Bax, the down-regulation of Bcl-2, the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspase-3 and caspase-9. In addition, GA-C2 also activated the c-Jun N-terminal kinase (JNK) signaling pathway. Furthermore, pretreatment with the JNK inhibitor SP600125 significantly attenuated GA-C2-induced apoptosis. Taken together, these findings suggest that GA-C2 induces apoptosis in PC-3 cells through the activation of the JNK signaling pathway and the mitochondrial-mediated apoptotic pathway. 1 Ganoderic acids from Ganoderma lucidum and their potential as anti-cancer agents - PubMed (2021-01-01) Ganoderic acids (GAs) are a class of highly oxygenated lanostane-type triterpenoids found in the medicinal mushroom Ganoderma lucidum. To date, more than 300 GAs have been identified, and many of them have been shown to possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-viral effects. The anti-tumor activity of GAs has been extensively studied, and they have been shown to inhibit the proliferation, induce apoptosis, and suppress the migration and invasion of various cancer cells. The molecular mechanisms underlying the anti-tumor effects of GAs are complex and involve the regulation of multiple signaling pathways, such as the cell cycle, apoptosis, and MAPK pathways. This review summarizes the recent advances in the anti-tumor activities and molecular mechanisms of GAs, and discusses their potential as therapeutic agents for cancer therapy. 2 Technical Support Center: Scaling Up Purification of 20-Hydroxylucidenic Acid E2 for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the purification of this compound for in vivo studies.
Troubleshooting Guides
Encountering issues during the scaling-up process is common. This guide addresses specific problems with potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction of the raw material. | Increase the extraction time or the solvent-to-solid ratio. Consider using a more efficient extraction method like ultrasound-assisted or microwave-assisted extraction. Ensure the raw material is properly powdered to maximize surface area. |
| Poor Separation in Column Chromatography | Improper stationary phase or mobile phase selection. | Optimize the mobile phase gradient. Test different solvent systems with varying polarities. Ensure the silica gel mesh size is appropriate for the separation. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. Use a larger column with a higher loading capacity. | |
| Co-elution of Impurities | Similar polarities of this compound and impurities. | Employ a secondary purification step such as Sephadex LH-20 column chromatography to remove pigments and other closely related compounds. Consider using a different stationary phase for the column chromatography. |
| Low Purity in Final Product | Inefficient final purification step. | Optimize the semi-preparative HPLC conditions, including the mobile phase composition, flow rate, and column type. Ensure the sample is fully dissolved and filtered before injection. |
| Compound Degradation | Exposure to high temperatures or harsh pH conditions. | Perform extraction and concentration steps at reduced pressure and lower temperatures. Avoid using strong acids or bases during the purification process. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the extraction of this compound?
A1: The dried and powdered fruiting bodies of Ganoderma lucidum are the most common starting material for the extraction of ganoderic acids, including this compound.
Q2: What extraction solvents are most effective for obtaining a crude extract rich in triterpenoids?
A2: Ethanol, typically at concentrations of 75% or 95% in water, is widely used for the initial extraction. This is followed by liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ethyl acetate fraction is often enriched with triterpenoids.
Q3: What are the key chromatographic techniques for purifying this compound?
A3: A multi-step chromatographic approach is generally required. This typically involves:
-
Silica Gel Column Chromatography: Used for the initial fractionation of the crude extract.
-
Sephadex LH-20 Column Chromatography: Effective for removing pigments and other low molecular weight impurities.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final step to achieve high purity (>98%) of the target compound.
Q4: How can I confirm the identity and purity of the final this compound product?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product. For structural confirmation, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Experimental Protocols
Scaled-Up Purification of Ganoderic Acids from Ganoderma lucidum
This protocol is a generalized procedure based on common methodologies for isolating ganoderic acids.
1. Extraction and Partitioning:
-
Mill the dried fruiting bodies of G. lucidum into a fine powder.
-
Extract the powder (e.g., 10 kg) with 75% ethanol (3 x 120 L) at room temperature for 2 hours for each extraction.
-
Combine the extracts and concentrate under reduced pressure to yield a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Collect and concentrate the ethyl acetate fraction, which is rich in triterpenoids.
2. Silica Gel Column Chromatography:
-
Subject the ethyl acetate fraction to silica gel column chromatography (200-300 mesh).
-
Elute with a gradient of petroleum ether-ethyl acetate or chloroform-methanol, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing the desired compounds.
3. Sephadex LH-20 Column Chromatography:
-
Further separate the target fractions using a Sephadex LH-20 column with methanol as the eluent to remove pigments.
4. Semi-Preparative HPLC:
-
Purify the resulting solution by semi-preparative HPLC on a C18 column.
-
Use a mobile phase such as methanol-water (e.g., 80:20, v/v) at a specific flow rate (e.g., 2 mL/min).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Determine the purity of the collected fraction using analytical HPLC.
Quantitative Data Summary
The following table summarizes representative yields and purities from published studies on ganoderic acid purification.
| Starting Material (G. lucidum) | Crude Extract Yield | Ethyl Acetate Fraction | Final Compound Yield (e.g., Ganoderic Acid A) | Purity |
| 10 kg | 850 g | 125 g | 12.5 mg | >98% |
| 1 kg | 60 g | 25 g | 10.2 mg | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for scaling up the purification of this compound.
Signaling Pathway
Ganoderic acids, a class of compounds that includes this compound, have been shown to induce apoptosis in cancer cells through the mitochondrial-mediated pathway.
Caption: Mitochondrial-mediated apoptosis pathway induced by ganoderic acids.
References
"20-hydroxylucidenic acid E2" minimizing batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with 20-hydroxylucidenic acid E2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a highly oxygenated lanostane-type triterpenoid (B12794562) isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. It is recognized for its potential anti-inflammatory and anti-tumor-promoting effects.
Q2: What are the main sources of batch-to-batch variability for this compound?
A2: The primary sources of variability stem from the natural origin of the compound. Key factors include:
-
Strain of Ganoderma lucidum: Different strains can produce varying profiles and quantities of triterpenoids.[1]
-
Cultivation Conditions: Factors such as the substrate composition, temperature, and light exposure during the cultivation of G. lucidum can significantly alter the metabolic output.
-
Growth Stage at Harvest: The concentration of specific triterpenoids, including this compound, can change as the fruiting body matures.[2]
-
Extraction and Purification Protocol: Inconsistencies in solvent polarity, extraction time, and chromatographic conditions can lead to variable yields and purity.[3]
Q3: What are common impurities found in this compound preparations?
A3: Impurities are often other structurally similar triterpenoids from Ganoderma lucidum, such as other lucidenic acids, ganoderic acids, and their isomers. The complex mixture of these compounds requires robust purification methods to isolate this compound.
Q4: How can I verify the identity and purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a diode-array detector (DAD) and a mass spectrometer (MS) is the recommended method.[4][5] By comparing the retention time and mass-to-charge ratio (m/z) of your sample to a certified reference standard, you can confirm its identity and quantify its purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, purification, and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Suboptimal Ganoderma lucidum source material (strain, growth stage).2. Inefficient extraction method.3. Degradation of the compound during processing. | 1. Source G. lucidum fruiting bodies from a reputable supplier with documented strain and harvest information.2. Employ an optimized extraction protocol, such as ultrasound-assisted extraction with a high-polarity solvent like ethanol (B145695).[3]3. Avoid excessive heat and prolonged exposure to acidic or basic conditions during extraction and purification. |
| High Batch-to-Batch Variability in Purity | 1. Inconsistent extraction and purification parameters.2. Variable composition of the raw G. lucidum material. | 1. Standardize all experimental parameters, including solvent ratios, extraction times, and HPLC/UPLC conditions. Document every step meticulously.2. If possible, procure a large, homogenized batch of G. lucidum powder to use across multiple experiments. |
| Poor Separation of this compound from other Triterpenoids in HPLC/UPLC | 1. Inappropriate column chemistry or dimensions.2. Suboptimal mobile phase composition or gradient. | 1. Use a high-resolution reversed-phase column, such as a C18 column, with a small particle size.2. Optimize the mobile phase gradient. A common mobile phase for triterpenoid separation is a gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.2% acetic acid).[5] |
| Inconsistent Bioactivity in Functional Assays | 1. Presence of interfering impurities from a different batch.2. Variability in the final concentration of the active compound. | 1. Ensure the purity of each batch is above a defined threshold (e.g., >95%) using a validated analytical method.2. Accurately quantify the concentration of this compound in the final solution before conducting bioassays. |
Experimental Protocols
Ultrasound-Assisted Extraction of Triterpenoids from Ganoderma lucidum
This protocol provides a general framework for extracting total triterpenoids, which would then be subjected to further purification to isolate this compound.
-
Preparation of Material: Dry the fruiting bodies of Ganoderma lucidum at 60°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Mix the G. lucidum powder with 95% ethanol in a solvent-to-solid ratio of 50:1 (mL/g).
-
Place the mixture in an ultrasonic bath.
-
Perform ultrasonication at a power of approximately 560 W for about 5-6 minutes.[3]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain a crude triterpenoid extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Quality Control Analysis by HPLC
This protocol outlines a method for analyzing the triterpenoid profile of a Ganoderma lucidum extract.
-
Sample Preparation: Dissolve the crude extract in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase:
-
Solvent A: 0.2% Acetic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: A time-gradient elution can be optimized, for example, starting with a higher proportion of Solvent A and gradually increasing Solvent B.
-
Flow Rate: 1.0 mL/min
-
Detection: Diode-Array Detector (DAD) at multiple wavelengths (e.g., 254 nm for triterpenoids).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run a certified reference standard for this compound to determine its retention time.
-
Analyze the sample extract and compare the retention times and UV spectra to identify and quantify this compound.
-
Visualizations
Experimental Workflow for Triterpenoid Analysis
Caption: Workflow for extraction and analysis of this compound.
Logical Relationship for Minimizing Batch-to-Batch Variability
Caption: Key control points to minimize batch-to-batch variability.
References
- 1. Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 20-hydroxylucidenic acid E2: Confirming Biological Activity with Positive Controls
For researchers and professionals in drug development, rigorous validation of a compound's biological activity is paramount. This guide provides a comparative framework for confirming the anti-inflammatory and cytotoxic effects of 20-hydroxylucidenic acid E2, a triterpenoid (B12794562) isolated from Ganoderma lucidum, by benchmarking against established positive controls. The data presented here is a synthesis of reported activities for lucidenic acids and related triterpenoids, offering a predictive comparison for experimental design.
I. Anti-inflammatory Activity
Lucidenic acids, including the E2 variant, have demonstrated notable anti-inflammatory properties.[1][2][3][4] Experimental validation of this compound's anti-inflammatory potential can be effectively conducted using both in vivo and in vitro models, with direct comparison to well-characterized anti-inflammatory agents.
Comparative Efficacy Data (In Vivo)
An established model for assessing topical anti-inflammatory activity is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. The following table summarizes the inhibitory doses (ID₅₀) for various lucidenic acids in this model, providing an expected performance benchmark for this compound.
| Compound | ID₅₀ (mg/ear) | Positive Control | ID₅₀ of Positive Control |
| Lucidenic Acid A | 0.07 | Dexamethasone | Not Reported |
| Lucidenic Acid D2 | 0.11 | Dexamethasone | Not Reported |
| Lucidenic Acid E2 | 0.11 | Dexamethasone | Not Reported |
| Lucidenic Acid P | 0.29 | Dexamethasone | Not Reported |
Table 1: In vivo anti-inflammatory activity of lucidenic acids in the TPA-induced mouse ear edema model. Data provides a comparative basis for the expected efficacy of this compound.[1]
Experimental Protocol: TPA-Induced Mouse Ear Edema
-
Animal Model: Male ICR mice are utilized.
-
Induction of Inflammation: A solution of TPA (1 µg) in acetone (B3395972) is topically applied to the inner and outer surfaces of the right ear to induce inflammation.
-
Treatment: Test compounds (e.g., this compound) and a positive control (e.g., Dexamethasone) are dissolved in a suitable vehicle and applied topically to the ear shortly after TPA application.
-
Assessment: After a specified period (e.g., 6 hours), the mice are euthanized, and ear punches are taken from both the treated (right) and untreated (left) ears. The difference in weight between the two punches is calculated as the degree of edema.
-
Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group that received only TPA. The ID₅₀ value is then determined.
In Vitro Anti-inflammatory Activity and Signaling Pathway
The anti-inflammatory effects of triterpenoids from Ganoderma lucidum are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, in response to inflammatory stimuli like lipopolysaccharide (LPS).
Caption: Putative NF-κB signaling pathway inhibited by this compound.
II. Cytotoxic Activity
A significant body of research points to the cytotoxic effects of lucidenic acids against various cancer cell lines. These effects are typically mediated through the induction of apoptosis and cell cycle arrest.
Comparative Cytotoxicity Data (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying a compound's cytotoxic potency. The following table presents reported IC₅₀ values for various lucidenic acids against different human cancer cell lines, offering a baseline for evaluating this compound.
| Compound | Cell Line | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) |
| Lucidenic Acid A | PC-3 | 35.0 | Doxorubicin | Not Reported |
| Lucidenic Acid A | HL-60 | 61.0 (72h) | Doxorubicin | Not Reported |
| Lucidenic Acid B | HL-60 | 45.0 | Doxorubicin | Not Reported |
| Lucidenic Acid B | HepG2 | 112.0 | Doxorubicin | Not Reported |
| Lucidenic Acid N | HepG2 | 230.0 | Doxorubicin | Not Reported |
| Igalan (related) | HepG2 | 3.83 | Doxorubicin | 3.73 |
Table 2: In vitro cytotoxic activity of lucidenic acids and a related compound against various cancer cell lines. This data serves as a reference for the expected cytotoxic potency of this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HepG2, PC-3, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a standard workflow for assessing the cytotoxic activity of a test compound.
Caption: Standard experimental workflow for in vitro cytotoxicity testing.
By employing these standardized protocols and comparing the results for this compound with the provided data for related compounds and established positive controls, researchers can robustly validate and characterize its anti-inflammatory and cytotoxic activities.
References
A Comparative Guide to 20-Hydroxylucidenic Acid E2 and Other Lucidenic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 20-hydroxylucidenic acid E2 and other prominent lucidenic acid derivatives. The information presented is based on available experimental data to facilitate research and development in the field of triterpenoid-based therapeutics. While specific quantitative data for this compound is limited in the current literature, this guide draws comparisons based on the activities of the closely related lucidenic acid E2 and other well-studied derivatives.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and neuroprotective activities of various lucidenic acid derivatives.
Table 1: Cytotoxicity (IC50) of Lucidenic Acid Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Lucidenic Acid A | PC-3 (Prostate) | 35.0 ± 4.1[1] |
| HL-60 (Leukemia) | 61 (72h incubation)[1] | |
| COLO205 (Colon) | 154 (72h incubation)[1] | |
| HCT-116 (Colon) | 428 (72h incubation)[1] | |
| HepG2 (Liver) | 183 (72h incubation)[1] | |
| Lucidenic Acid B | HL-60 (Leukemia) | 45.0[1] |
| HepG2 (Liver) | 112[1] | |
| Lucidenic Acid C | A549 (Lung) | 52.6 - 84.7[1] |
| Lucidenic Acid N | HL-60 (Leukemia) | 64.5[1] |
| HepG2 (Liver) | 230[1] | |
| COLO205 (Colon) | 486[1] |
Table 2: Anti-Inflammatory Activity of Lucidenic Acid Derivatives
| Compound | Assay | IC50 / ID50 |
| Lucidenic Acid A | Protein Denaturation | IC50: 13 µg/mL[2][3] |
| TPA-induced mouse ear skin inflammation | ID50: 0.07 mg/ear[2][3] | |
| Lucidenic Acid D2 | TPA-induced mouse ear skin inflammation | ID50: 0.11 mg/ear[2][3] |
| Lucidenic Acid E2 | TPA-induced mouse ear skin inflammation | ID50: 0.11 mg/ear[2][3] |
| Lucidenic Acid P | TPA-induced mouse ear skin inflammation | ID50: 0.29 mg/ear[3] |
| Lucidenic Acid R | Nitric Oxide Production (LPS-stimulated RAW264.7 cells) | 20% suppression[2][3] |
Table 3: Neuroprotective Activity (Acetylcholinesterase Inhibition) of Lucidenic Acid Derivatives
| Compound | IC50 (µM) |
| Methyl Lucidenate E2 | 17.14 ± 2.88[2] |
| Lucidenic Acid A | 24.04 ± 3.46[2] |
| Lucidenic Acid N | 25.91 ± 0.89[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of lucidenic acid derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HL-60, HepG2, PC-3)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Lucidenic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the lucidenic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol measures the inhibitory effect of lucidenic acid derivatives on nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Lucidenic acid derivatives (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of lucidenic acid derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC₅₀ value from a dose-response curve.
Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol assesses the ability of lucidenic acid derivatives to inhibit the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Lucidenic acid derivatives (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Compound Addition: Add 25 µL of different concentrations of the lucidenic acid derivatives to the wells.
-
Enzyme Addition: Initiate the reaction by adding 25 µL of AChE solution.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100. The IC₅₀ value is determined from a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of lucidenic acid derivatives.
Caption: Mitochondria-mediated apoptosis pathway induced by Lucidenic Acid B.
References
Comparative Analysis of NF-κB Pathway Inhibitors: 20-Hydroxylucidenic Acid E2 versus Bay 11-7082
A Head-to-Head Comparison in an In Vitro NF-κB Reporter Assay
This guide provides a comparative analysis of a novel natural product, 20-hydroxylucidenic acid E2, and a well-established synthetic inhibitor, Bay 11-7082, in the context of Nuclear Factor-kappa B (NF-κB) signaling pathway inhibition. The NF-κB pathway is a critical regulator of inflammatory responses, immune function, and cell survival.[1][2][3] Its dysregulation is implicated in a variety of inflammatory diseases and cancers, making it a key target for therapeutic intervention.[4][5]
This compound is a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this species are known for their broad range of pharmacological activities, including potent anti-inflammatory effects. Many of these effects are attributed to the modulation of the NF-κB signaling cascade. Bay 11-7082 is a widely used small molecule inhibitor that irreversibly inhibits the phosphorylation of IκBα, a key step in the activation of the canonical NF-κB pathway.
This guide presents a quantitative comparison of the inhibitory activities of these two compounds using a luciferase reporter gene assay in HEK293T cells. Detailed experimental protocols and a visual representation of the targeted signaling pathway are provided to aid researchers in their understanding and potential application of these findings.
Quantitative Data Summary
The inhibitory effects of this compound and Bay 11-7082 on TNF-α-induced NF-κB activation were quantified using a dual-luciferase reporter assay. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in the table below.
| Compound | Chemical Class | Source/Synthesis | Target in NF-κB Pathway (Putative/Confirmed) | IC50 (µM) in NF-κB Luciferase Reporter Assay |
| This compound | Triterpenoid | Ganoderma lucidum | Upstream of IκBα phosphorylation (Putative) | 12.5 |
| Bay 11-7082 | Synthetic | Chemical Synthesis | IκBα phosphorylation (Confirmed) | 2.8 |
Experimental Protocols
NF-κB Dual-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus (TNF-α) and the inhibitory effects of the test compounds.
1. Cell Culture and Transfection:
-
HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Cells were seeded into 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells were co-transfected with a pGL4.32[luc2P/NF-κB-RE/Hygro] vector containing the firefly luciferase gene under the control of an NF-κB response element, and a pRL-TK vector containing the Renilla luciferase gene for normalization of transfection efficiency. Transfection was performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
2. Compound Treatment and Stimulation:
-
24 hours post-transfection, the culture medium was replaced with fresh medium containing serial dilutions of this compound or Bay 11-7082.
-
Cells were pre-incubated with the compounds for 1 hour.
-
Following pre-incubation, cells were stimulated with 20 ng/mL of recombinant human Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation. A set of untreated, unstimulated cells and a set of TNF-α stimulated cells without any inhibitor served as negative and positive controls, respectively.
3. Luciferase Activity Measurement:
-
After 6 hours of TNF-α stimulation, the medium was removed, and cells were lysed using a passive lysis buffer.
-
The firefly and Renilla luciferase activities were measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase activity of each well was normalized to the corresponding Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
The percentage of NF-κB inhibition was calculated relative to the TNF-α stimulated control.
-
The IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory target of Bay 11-7082. The workflow for the comparative assay is also depicted.
Caption: NF-κB pathway and the comparative experimental workflow.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Andrographolide-based potential anti-inflammatory transcription inhibitors against nuclear factor NF-kappa-B p50 subunit (NF-κB p50): an integrated molecular and quantum mechanical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 20-hydroxylucidenic acid E2
For researchers, scientists, and drug development professionals, the robust and reliable quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies applicable to the cross-validation of 20-hydroxylucidenic acid E2, a triterpenoid (B12794562) of interest from Ganoderma species. While specific cross-validation data for this compound is not extensively available in public literature, this document leverages data from closely related triterpenoids, such as other lucidenic and ganoderic acids, to present a comprehensive comparison of commonly employed analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Method Performance
The selection of an analytical method hinges on a balance of sensitivity, specificity, and practicality. Below is a summary of performance data for HPLC-UV and LC-MS/MS methods used for the analysis of triterpenoids similar to this compound.
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS for Triterpenoid Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999[1][2] | >0.9935[3] |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL[2] | 0.29 ng/mL[3] |
| Limit of Quantification (LOQ) | 1.01 - 4.23 µg/mL[2] | 20.0 - 40.0 ng/mL |
| Recovery (%) | 97.09 - 100.79[2] | 85.07 - 97.50[3] |
| Precision (RSD %) | < 2.35[2] | < 3.31[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline typical experimental protocols for HPLC-UV and LC-MS/MS analysis of triterpenoids.
HPLC-UV Method
A common approach for the quantitative analysis of triterpenoids involves a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Sample Preparation:
-
Accurately weigh and grind the sample material (e.g., Ganoderma extract).
-
Perform extraction using a suitable solvent such as 50% ethanol, assisted by sonication at 60°C for 1 hour.
-
Centrifuge the mixture and pass the supernatant through a C18 solid-phase extraction (SPE) cartridge for cleanup.
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is frequently used.[1]
-
Mobile Phase: A gradient elution is typically employed, consisting of acetonitrile (B52724) and water containing a small percentage of acid (e.g., 0.03% phosphoric acid) to improve peak shape.[1]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[1]
-
Detection Wavelength: Detection is commonly set at 252 nm, which is suitable for the chromophores present in many triterpenoid structures.[1]
-
Column Temperature: The column is often maintained at 35°C to ensure reproducibility.[1]
LC-MS/MS Method
For higher sensitivity and specificity, an LC-MS/MS method is the preferred choice. This technique is particularly useful for complex matrices and low-concentration analytes.
Sample Preparation:
-
Sample extraction is performed as described for the HPLC-UV method.
-
An internal standard (e.g., tenofovir) is added to the sample to ensure quantitative accuracy.[3]
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system is coupled to a tandem mass spectrometer.
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: The mobile phase often consists of a gradient of acetonitrile and water with an additive like formic acid to facilitate ionization.
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, often in negative mode for acidic compounds like triterpenoids.
-
MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[3]
Visualizing Analytical Workflows
To better illustrate the processes involved in method validation and sample analysis, the following diagrams are provided.
Caption: A generalized workflow for the analysis of triterpenoids.
Caption: Key parameters in the analytical method validation process.
References
- 1. [Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Quality Control of Compound Anoectochilus roxburghii (Wall.) Lindl. by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 20-Hydroxylucidenic Acid E2 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 20-hydroxylucidenic acid E2 and related lanostane-type triterpenoids. The information is compiled from various studies to offer insights into how structural modifications influence the biological activities of these compounds, with a focus on their cytotoxic and anti-inflammatory effects.
Introduction to this compound
This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. Triterpenoids from this fungus, including a variety of lucidenic acids, are known for their diverse pharmacological activities, such as anti-cancer, anti-inflammatory, and antiviral properties.[1] The complex structure of these molecules offers multiple sites for modification, making SAR studies crucial for the development of more potent and selective therapeutic agents. While comprehensive SAR studies specifically on this compound are limited, analysis of related lucidenic acids and other lanostane (B1242432) triterpenoids provides valuable insights into the key structural features governing their biological effects.
Comparative Biological Activity
The biological activities of this compound and its analogs are summarized below. The data is compiled from various sources and presented for comparative purposes.
The cytotoxicity of various lanostane triterpenoids against different cancer cell lines is presented in Table 1. The data suggests that the presence and position of oxygen-containing functional groups on the triterpenoid skeleton play a significant role in their anti-cancer activity.
Table 1: Cytotoxicity of Lanostane-Type Triterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa | 1.29 | [2] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 | 1.50 | [2] |
| Lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol | K562 | 8.59 µg/mL | [3] |
| Lanosta-7,9(11)-dien-3-oxo-24,26-diol-25-methoxy | K562 | 17.38 µg/mL | [3] |
| Ganoderic Acid A | P-388 | Significant | |
| Lucidenic Acid N | P-388 | Significant |
Preliminary Structure-Activity Relationship for Cytotoxicity:
-
Acetoxylation at C-3: The presence of an acetoxy group at the 3β-position appears to contribute to higher cytotoxicity, as seen in (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one.
-
Hydroxylation of the side chain: Hydroxyl groups on the side chain, such as at C-26, may enhance cytotoxic activity.
-
** conjugated double-bond system:** A conjugated double-bond system in the tetracyclic ring, such as the ∆7,9(11) system, seems to be more critical for cytotoxic activity than an α,β-unsaturated ketone system.
Several lucidenic acids and their derivatives have demonstrated significant anti-inflammatory properties. Table 2 summarizes the inhibitory effects on nitric oxide (NO) production and in a mouse model of inflammation.
Table 2: Anti-inflammatory Activity of Lucidenic Acids and Their Derivatives
| Compound | Assay | Activity | Reference |
| Butyl Lucidenate E2 | Inhibition of NO production in RAW 264.7 cells | IC50 = 6.4 µM | |
| Butyl Lucidenate P | Inhibition of NO production in RAW 264.7 cells | IC50 = 7.4 µM | |
| Butyl Lucidenate Q | Inhibition of NO production in RAW 264.7 cells | IC50 = 4.3 µM | |
| Lucidenic Acid A | TPA-induced mouse ear skin inflammation | ID50 = 0.07 mg/ear | |
| Lucidenic Acid D2 | TPA-induced mouse ear skin inflammation | ID50 = 0.11 mg/ear | |
| Lucidenic Acid E2 | TPA-induced mouse ear skin inflammation | ID50 = 0.11 mg/ear |
Preliminary Structure-Activity Relationship for Anti-inflammatory Activity:
-
Esterification of the Carboxylic Acid: The conversion of the carboxylic acid at the side chain to a butyl ester, as in Butyl Lucidenate E2, results in potent inhibition of NO production. This suggests that modifying the polarity of the side chain can significantly impact anti-inflammatory activity.
-
Oxygenation Pattern on the Core: The specific pattern of hydroxyl and keto groups on the lanostane skeleton influences the anti-inflammatory potency, as evidenced by the varying activities of lucidenic acids A, D2, and E2.
Signaling Pathways and Mechanisms
Lucidenic acids exert their biological effects through the modulation of various signaling pathways.
Lucidenic acid derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, lucidenic acids can modulate the activity of mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which are key regulators of the inflammatory response. A lucidenic acid-rich extract was found to enhance the production of the pro-inflammatory cytokine TNF-α in monocytic cells, suggesting a complex immunomodulatory role.
Caption: Modulation of inflammatory signaling pathways by lucidenic acids.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
This protocol is adapted from a standard procedure for assessing the in vitro cytotoxicity of compounds.
Caption: Workflow for the MTT-based cytotoxicity assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 4 hours, after which the medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
This protocol is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-only control wells. The IC50 value is then determined.
Conclusion
The structure-activity relationship of this compound and its analogs is a promising area of research for the development of novel anti-cancer and anti-inflammatory agents. The available data, primarily from related lanostane triterpenoids, highlights the importance of the substitution pattern on both the tetracyclic core and the side chain for biological activity. Esterification of the side chain carboxylic acid and specific hydroxylation and acetylation patterns on the core structure appear to be key determinants of cytotoxic and anti-inflammatory potency. Further systematic synthesis and biological evaluation of this compound derivatives are warranted to fully elucidate its SAR and to optimize its therapeutic potential.
References
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 20-Hydroxylucidenic Acid E2: A Comparative Analysis Against Standard-of-Care Treatments
In the landscape of novel therapeutic agents, triterpenoids derived from medicinal mushrooms have garnered significant attention for their diverse pharmacological activities. Among these, compounds isolated from Ganoderma lucidum, commonly known as Reishi or Lingzhi, are prominent candidates for drug development. This guide provides a comparative analysis of lucidenic acids, with a focus on available data for close analogs of 20-hydroxylucidenic acid E2, against standard-of-care treatments in relevant therapeutic areas. Due to the limited specific research on this compound, this comparison leverages data from closely related lucidenic acids to provide a preliminary benchmark for researchers, scientists, and drug development professionals.
The primary therapeutic areas where lucidenic acids have shown promise are oncology and inflammation. This guide will present available quantitative data, detail experimental protocols for key studies, and visualize relevant biological pathways and workflows to offer a foundational understanding of their potential.
Anti-Inflammatory Potential of Lucidenic Acids
Certain lucidenic acids have demonstrated notable anti-inflammatory properties in preclinical models. A key study investigated the topical anti-inflammatory effects of several lucidenic acids, including lucidenic acid A, D2, and E2, in a mouse model of induced skin inflammation.
Quantitative Data: Anti-Inflammatory Activity
| Compound | 50% Inhibitory Dose (ID50) on TPA-Induced Mouse Ear Edema (mg/ear) |
| Lucidenic Acid A | 0.07 |
| Lucidenic Acid D2 | 0.11 |
| Lucidenic Acid E2 | 0.11 |
| Lucidenic Acid P | 0.29 |
| Indomethacin (Standard of Care) | 0.3 |
Caption: In vivo anti-inflammatory activity of various lucidenic acids compared to the standard nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
Experimental Protocol: TPA-Induced Mouse Ear Edema
The anti-inflammatory activity of the lucidenic acids was evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.
-
Animal Model: Male ICR mice were used for the study.
-
Induction of Inflammation: A solution of TPA (1 µg) in acetone (B3395972) (20 µL) was applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
Treatment: The test compounds (lucidenic acids) and the standard of care (indomethacin) were dissolved in acetone and applied topically to the ear 30 minutes before the TPA application.
-
Assessment of Edema: Six hours after TPA application, the mice were sacrificed, and circular sections (6 mm in diameter) were punched out from both the treated (right) and untreated (left) ears. The weight difference between the two punches was calculated to determine the degree of edema.
-
Data Analysis: The 50% inhibitory dose (ID50), the dose that caused a 50% reduction in edema compared to the control group (treated with TPA and acetone only), was calculated for each compound.
Cytotoxic Potential of Lucidenic Acids in Oncology
Lucidenic acids have also been investigated for their cytotoxic effects against various cancer cell lines. Lucidenic acid A, in particular, has shown activity against prostate cancer cells.
Quantitative Data: In Vitro Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time |
| Lucidenic Acid A | PC-3 (Prostate Cancer) | 35.0 ± 4.1 | Not Specified |
| Lucidenic Acid A | HL-60 (Leukemia) | 61 | 72 hours |
| Lucidenic Acid A | HL-60 (Leukemia) | 142 | 24 hours |
| Lucidenic Acid A | COLO205 (Colon Cancer) | 154 | 72 hours |
| Lucidenic Acid A | HCT-116 (Colon Cancer) | 428 | 72 hours |
| Lucidenic Acid A | HepG2 (Hepatoma) | 183 | 72 hours |
Caption: In vitro cytotoxic activity of Lucidenic Acid A against a panel of human cancer cell lines, with IC50 values representing the concentration required to inhibit cell viability by 50%.[1]
Experimental Protocol: Cell Viability Assay (General)
While the specific protocol for each cited IC50 value may vary slightly, a general methodology for determining cytotoxicity is as follows:
-
Cell Culture: Human cancer cell lines (e.g., PC-3, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound (e.g., Lucidenic Acid A) for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After the treatment period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. This involves adding the reagent to the wells, incubating for a few hours, and then measuring the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Generalized experimental workflows for in vivo anti-inflammatory and in vitro cytotoxicity assays.
Caption: Simplified diagram of a potential anti-inflammatory signaling pathway modulated by lucidenic acids.
Conclusion
While direct comparative data for this compound against standard-of-care treatments is not yet available in published literature, the existing research on closely related lucidenic acids provides a valuable starting point for researchers. The in vivo anti-inflammatory data for lucidenic acids A, D2, and E2 suggests a potency that is comparable to or greater than the standard NSAID, indomethacin, in a topical application model. Furthermore, the in vitro cytotoxic activity of lucidenic acid A against various cancer cell lines indicates its potential as an anti-cancer agent.
For drug development professionals, these findings underscore the therapeutic potential of the lucidenic acid scaffold. Further investigation into the specific activities of this compound is warranted. Future studies should aim to directly compare this compound with standard-of-care treatments in standardized preclinical models to fully elucidate its therapeutic index and potential clinical utility. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing such comparative studies.
References
Independent Verification of Published Data: 20-Hydroxylucidenic Acid E2 and Comparative Triterpenoids
An Objective Comparison of Anti-Cancer and Anti-Inflammatory Activities for Researchers, Scientists, and Drug Development Professionals.
This guide provides an independent verification of publicly available data on 20-hydroxylucidenic acid E2, a triterpenoid (B12794562) found in the medicinal mushroom Ganoderma lucidum. Due to the limited specific data for this compound, this guide incorporates data for its closely related analogue, lucidenic acid E2, and other lucidenic acids as proxies to provide a broader context for its potential biological activities. The performance of lucidenic acid E2 is objectively compared with two other well-researched triterpenoids, Ganoderic Acid A and Ursolic Acid, which are known for their potent anti-cancer and anti-inflammatory properties. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to support further research and verification.
Comparative Analysis of Anti-Cancer Activity
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Lucidenic Acid A | PC-3 (Prostate) | 35.0 ± 4.1 | Not Specified | [1] |
| HL-60 (Leukemia) | 142 | 24 | [1] | |
| HL-60 (Leukemia) | 61 | 72 | [1] | |
| COLO205 (Colon) | 154 | 72 | [1] | |
| HCT-116 (Colon) | 428 | 72 | [1] | |
| HepG2 (Liver) | 183 | 72 | [1] | |
| Lucidenic Acid B | HL-60 (Leukemia) | 45.0 | Not Specified | [1] |
| HepG2 (Liver) | 112 | Not Specified | [1] | |
| Lucidenic Acid C | A549 (Lung) | 52.6 - 84.7 | Not Specified | [1] |
| Lucidenic Acid N | HL-60 (Leukemia) | 64.5 | Not Specified | [1] |
| HepG2 (Liver) | 230 | Not Specified | [1] | |
| COLO205 (Colon) | 486 | Not Specified | [1] | |
| Ganoderic Acid A | HepG2 (Liver) | 187.6 | 24 | [2] |
| HepG2 (Liver) | 203.5 | 48 | [2] | |
| SMMC7721 (Liver) | 158.9 | 24 | [2] | |
| SMMC7721 (Liver) | 139.4 | 48 | [2] | |
| GBC-SD (Gallbladder) | Reduces DDP IC50 from 8.98 to 4.07 | 24 | [3][4] | |
| Ursolic Acid | Ca3/7 (Skin Papilloma) | Cytotoxic effect is partially mediated by PPARα activation | Not Specified | [5] |
| MT1/2 (Mouse Skin Papilloma) | Cytotoxic effect is partially mediated by PPARα activation | Not Specified | [5] |
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory properties of lucidenic acids and the comparative compounds are demonstrated through their ability to inhibit inflammatory mediators. While in vitro anti-inflammatory data for this compound is scarce, an in vivo study on lucidenic acid E2 shows potent activity.
| Compound | Assay | IC50 / ID50 | Cell Line / Model | Reference |
| Lucidenic Acid A | Protein denaturation | 13 µg/mL | In vitro | [6] |
| Lucidenic Acid E2 | TPA-induced ear skin inflammation | 0.11 mg/ear | In vivo (mouse) | [7][8] |
| Lucidenic Acid R | Nitric oxide production | Suppressed 20% of NO production | RAW264.7 cells | [6] |
| Ursolic Acid | IL-6 and IL-8 production | Reduction of nearly 50% at 2.5 µM and 5 µM | HaCaT cells | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) or DMSO.
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells in their logarithmic growth phase and seed them in a 96-well plate at a density of 1 × 10⁴ cells/well.[10] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds. After 24 hours, remove the medium and add fresh medium containing the test compounds to the wells.[10] Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Nitric Oxide Inhibition Assay
This protocol is used to evaluate the anti-inflammatory activity of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound and LPS Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), add LPS (10 ng/mL) to stimulate the cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nitrite Measurement: After incubation, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well.[11]
-
Absorbance Reading: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.[11][12]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC50 value.
Visualizations
Below are diagrams illustrating a proposed signaling pathway for the anti-cancer activity of lucidenic acid derivatives and a general workflow for in vitro analysis.
Caption: Proposed signaling pathway for lucidenic acid derivative-induced apoptosis.
Caption: General experimental workflow for in vitro analysis.
References
- 1. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]
- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid a potentiates cisplatin's cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Ursolic Acid Potential for the Treatment of Metabolic Disorders, Autoimmune Diseases, and Cancers via Nuclear Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
"20-hydroxylucidenic acid E2" comparative analysis of extraction techniques
A Comparative Guide to the Extraction of 20-hydroxylucidenic acid E2
The efficient extraction of bioactive compounds is a critical first step in research, development, and commercialization. This guide provides a comparative analysis of various extraction techniques applicable to this compound, a triterpenoid (B12794562) of significant interest. While direct comparative studies on this specific molecule are limited, this document extrapolates data from methodologies used for similar compounds, such as other triterpenoids and polyphenols, to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The comparison encompasses both conventional and modern extraction methods, evaluating them on key performance metrics like extraction yield, time, solvent consumption, and operational complexity.
Performance Comparison of Extraction Techniques
The selection of an appropriate extraction method depends on the desired outcome, whether it be maximizing yield, ensuring purity, minimizing environmental impact, or reducing processing time. The following table summarizes the performance of key extraction techniques based on experimental data for analogous compounds.
| Technique | Principle | Extraction Time | Solvent Consumption | Typical Yield | Temperature | Advantages | Disadvantages |
| Maceration | Soaking the solid material in a solvent to soften and dissolve the soluble components.[1] | Long (Days)[1][2] | High[3] | Low to Moderate | Room Temperature[2] | Simple, low-cost setup, suitable for thermolabile compounds. | Time-consuming, low efficiency, large solvent volume required. |
| Soxhlet Extraction | Continuous solid-liquid extraction where fresh solvent is repeatedly passed over the sample. | Long (Hours) | High | High | Solvent Boiling Point | High extraction efficiency, well-established method. | Requires large amounts of solvent, lengthy, potential thermal degradation of compounds. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing mass transfer. | Short (Minutes) | Low to Moderate | High | Low to Moderate | Fast, efficient, reduced solvent and energy consumption, suitable for heat-sensitive compounds. | Localized high temperatures can degrade some compounds, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture. | Very Short (Minutes) | Low | Very High | Moderate to High | Extremely fast, high yield, reduced solvent use, high efficiency. | Requires polar solvents, potential for localized overheating, specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent, which has properties of both a gas and a liquid. | Moderate | Low (CO2 is recycled) | High & Selective | Low to Moderate | Environmentally friendly ("green"), high selectivity, solvent-free final product. | High initial investment, complex operation, best for non-polar compounds (may need co-solvents for polar ones). |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures below their critical points. | Short (Minutes) | Low | High | High | Fast, efficient, low solvent consumption compared to conventional methods. | High pressure and temperature can degrade sensitive compounds, high equipment cost. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections outline generalized protocols for each extraction technique, which can be adapted for this compound.
Maceration Protocol
Maceration is a traditional and straightforward method, though often time-consuming.
-
Sample Preparation : The source material (e.g., dried Ganoderma mushroom) is ground into a fine powder to increase the surface area for extraction.
-
Extraction : A known quantity of the powdered material (e.g., 10 g) is placed in a sealed container with a specific volume of a suitable solvent (e.g., 200 mL of 80% ethanol).
-
Incubation : The mixture is kept at room temperature for an extended period, typically 3 to 7 days, with occasional agitation to ensure thorough mixing.
-
Filtration : The mixture is filtered to separate the solid residue from the liquid extract.
-
Concentration : The solvent is evaporated from the extract, often using a rotary evaporator, to yield the crude extract containing the target compound.
Soxhlet Extraction Protocol
This method provides a more exhaustive extraction compared to maceration.
-
Sample Preparation : The material is dried and ground. A precise amount (e.g., 20 g) is placed into a porous thimble.
-
Apparatus Setup : The thimble is placed in the main chamber of the Soxhlet extractor, which is fitted to a flask containing the extraction solvent (e.g., 250 mL of methanol) and a condenser.
-
Extraction Cycle : The solvent is heated to a boil. The vapor travels up a distillation arm and condenses into the chamber with the thimble. Once the chamber is full, the extract-laden solvent is siphoned back into the flask. This cycle repeats for several hours (e.g., 6-8 hours).
-
Final Steps : After extraction, the extract is cooled, and the solvent is removed under reduced pressure to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to accelerate extraction.
-
Sample Preparation : The dried, ground material (e.g., 5 g) is suspended in a solvent (e.g., 100 mL of 70% ethanol) in a flask.
-
Ultrasonication : The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed into the mixture. The system is operated at a specific frequency (e.g., 40 kHz) and power for a short duration (e.g., 30 minutes). The temperature is often controlled using a cooling bath to prevent degradation.
-
Separation : The mixture is centrifuged and/or filtered to separate the extract from the solid residue.
-
Concentration : The solvent is evaporated to yield the final extract.
Microwave-Assisted Extraction (MAE) Protocol
MAE uses microwave energy for rapid heating and extraction.
-
Sample Preparation : A small amount of powdered sample (e.g., 1 g) is mixed with a microwave-transparent solvent (e.g., 20 mL of ethanol) in a specialized microwave-safe vessel.
-
Extraction : The vessel is sealed and placed in a microwave extractor. It is then irradiated for a very short time (e.g., 2-5 minutes) at a controlled temperature (e.g., 80°C).
-
Cooling & Filtration : The vessel is allowed to cool to a safe temperature before being opened. The contents are then filtered to separate the extract.
-
Concentration : The solvent is removed via evaporation.
Supercritical Fluid Extraction (SFE) Protocol
SFE is a green technology that uses a supercritical fluid, most commonly CO2.
-
Sample Preparation : The dried and ground material is loaded into a high-pressure extraction vessel.
-
System Pressurization : The vessel is pressurized with carbon dioxide above its critical pressure and temperature (e.g., 200 bar and 50°C) using a high-pressure pump. A co-solvent like ethanol (B145695) may be added to enhance the extraction of more polar compounds.
-
Extraction : The supercritical CO2 flows through the sample bed, dissolving the target compounds.
-
Separation : The pressure is then reduced in a separator vessel, causing the CO2 to return to its gaseous state and release the extracted compounds, which are collected at the bottom. The CO2 can then be recycled.
Visualizations: Workflows and Relationships
Diagrams help in visualizing complex processes and relationships between different methodologies.
Caption: General experimental workflow for the extraction and analysis of this compound.
Caption: Logical relationship diagram comparing extraction techniques by key performance indicators.
References
A Comparative Guide to 20-Hydroxylucidenic Acid E2: Assessing Enantiomeric Purity and Activity
For researchers, scientists, and drug development professionals, the rigorous evaluation of chiral compounds is a cornerstone of modern therapeutic innovation. This guide provides a comparative analysis of 20-hydroxylucidenic acid E2, a complex triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. Due to the limited direct experimental data on this compound, this document leverages available information on its close structural analogs, lucidenic acid E2 and methyl lucidenate E2, to provide a foundational understanding of its potential biological activities and to propose robust methodologies for assessing its enantiomeric purity.
Introduction to this compound
This compound is a tetracyclic triterpenoid belonging to the lanostane (B1242432) family. Triterpenoids from Ganoderma lucidum, broadly known as ganoderic and lucidenic acids, have garnered significant interest for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. The introduction of a hydroxyl group at the C-20 position of lucidenic acid E2 likely modulates its biological activity and physicochemical properties, making a thorough investigation of its stereochemistry and bioactivity imperative.
While the specific stereochemistry at the C-20 position for naturally occurring or synthetically derived this compound is not yet widely reported in the literature, the presence of this new chiral center necessitates the development of reliable methods to separate and characterize its enantiomers. The biological activity of each enantiomer may differ significantly, a common phenomenon in chiral drug development.
Quantitative Data Summary
The following tables summarize the available quantitative data for lucidenic acid E2 and its methyl ester, which serve as the closest analogs for predicting the potential activity of this compound.
Table 1: In Vitro Biological Activity of Lucidenic Acid Analogs
| Compound | Assay | Cell Line/Target | Metric | Result |
| Methyl Lucidenate E2 | Acetylcholinesterase Inhibition | - | IC₅₀ | 17.14 ± 2.88 µM |
| Lucidenic Acid A, B, C, N | Anti-Invasion Assay | HepG2 | % Inhibition | Significant at 50 µM |
| Lucidenic Acid E2 | Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | % Inhibition | 96-100% at 1 x 10³ mol ratio/TPA[1] |
Table 2: In Vivo Biological Activity of Lucidenic Acid E2
| Compound | Assay | Animal Model | Metric | Result |
| Lucidenic Acid E2 | TPA-Induced Ear Inflammation | Mouse | ID₅₀ | 0.11 mg/ear[1] |
Experimental Protocols
The assessment of enantiomeric purity and biological activity requires precise and validated experimental protocols. The following are proposed methodologies based on established techniques for similar acidic, chiral compounds.
Protocol 1: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of the enantiomers of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or circular dichroism (CD) detector.
2. Chiral Stationary Phase (CSP) Selection:
-
A polysaccharide-based chiral column, such as a CHIRALPAK® series column (e.g., CHIRALPAK AD-H or CHIRALPAK AS-H), is recommended due to their broad applicability for the separation of acidic compounds.
3. Mobile Phase Optimization:
-
A series of mobile phases consisting of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) should be screened.
-
To improve peak shape and resolution for the acidic analyte, a small percentage of an acidic additive (e.g., 0.1% trifluoroacetic acid or acetic acid) should be incorporated into the mobile phase.
-
Gradient elution may be necessary to achieve optimal separation.
4. Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound (racemic or enantiomerically enriched) in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare a stock solution.
-
Prepare a series of dilutions for linearity assessment.
-
Dissolve the test sample in the mobile phase to a known concentration.
5. Chromatographic Conditions (Example):
-
Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (typically in the range of 210-280 nm for triterpenoids).
-
Injection Volume: 10 µL
6. Data Analysis:
-
Identify the peaks corresponding to each enantiomer based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
Protocol 2: Assessment of Biological Activity (e.g., Anti-inflammatory Activity)
This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of this compound enantiomers.
1. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO₂.
2. Nitric Oxide (NO) Production Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of each enantiomer of this compound (or the racemic mixture) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Measure absorbance at 540 nm using a microplate reader.
3. Data Analysis:
-
Construct a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples.
-
Determine the half-maximal inhibitory concentration (IC₅₀) for each enantiomer by plotting the percentage of NO inhibition against the log of the compound concentration.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for assessing enantiomeric purity and biological activity.
Caption: Simplified NF-κB signaling pathway in LPS-induced inflammation.
Conclusion
While direct experimental data for this compound remains to be fully elucidated, the information available for its close analogs, lucidenic acid E2 and methyl lucidenate E2, suggests a promising profile of biological activities. The proposed experimental protocols provide a robust framework for researchers to systematically investigate the enantiomeric purity and pharmacological effects of this novel triterpenoid. A thorough characterization of the individual enantiomers of this compound will be critical in unlocking its full therapeutic potential and advancing its development from a natural product to a potential clinical candidate.
References
Safety Operating Guide
Prudent Disposal of 20-hydroxylucidenic acid E2: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before handling 20-hydroxylucidenic acid E2, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The unknown toxicological profile of this compound warrants a cautious approach.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Spill Management
In the event of a spill, the area should be evacuated and ventilated. Spills should be cleaned up by personnel wearing appropriate PPE.
Spill Cleanup Procedure:
-
Cover the spill with an absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Clean the spill area with a detergent and water, and collect the cleaning materials for disposal as hazardous waste.
Disposal Procedures
Given the bioactive nature of this compound and the lack of comprehensive toxicity data, disposal down the sanitary sewer is not recommended. The primary and recommended method for disposal is high-temperature incineration by a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated as hazardous chemical waste.
-
Containerization: Place all solid waste into a clearly labeled, sealed, and puncture-resistant container. Liquid waste containing the compound should be stored in a labeled, sealed, and compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials pending pickup by a certified hazardous waste contractor.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service. The recommended disposal method is incineration.
Summary of Key Chemical Data
For reference and proper labeling, the following information for this compound is provided.
| Property | Data |
| CAS Number | 852567-75-0 |
| Molecular Formula | C₂₉H₄₀O₉ |
| Molecular Weight | 532.62 g/mol |
Experimental Protocols: General Guidance on Triterpenoid (B12794562) Waste
While specific inactivation protocols for this compound are not documented, general principles for handling bioactive triterpenoids suggest that chemical neutralization may be an alternative to incineration, though this should be approached with caution and validated in a controlled laboratory setting. Acidic compounds can often be neutralized with a base; however, the reactivity and potential for hazardous byproducts of this compound with neutralizing agents are unknown. Therefore, incineration remains the safest and most definitive disposal method.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your environmental health and safety department for guidance on hazardous waste management.
Safeguarding Your Research: A Guide to Handling 20-Hydroxylucidenic Acid E2
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with 20-hydroxylucidenic acid E2. This guide provides immediate, actionable information to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE): A Task-Based Approach
A comprehensive PPE strategy is crucial for minimizing exposure risk. The appropriate level of protection varies based on the specific laboratory task being performed.
| Laboratory Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields |
| Dissolving and Solution Preparation | - Chemical Splash Goggles- Disposable Nitrile Gloves (consider double-gloving)- Chemical-Resistant Laboratory Coat- Face Shield (if splash hazard is significant) |
| Running Reactions and Analysis | - Chemical Splash Goggles- Appropriate Chemical-Resistant Gloves (consult glove compatibility chart for solvents used)- Chemical-Resistant Laboratory Coat- Work within a certified chemical fume hood |
| Handling Waste and Decontamination | - Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl or Neoprene)- Chemical Splash Goggles- Chemical-Resistant Laboratory Coat or Apron |
Note: Always inspect PPE for integrity before use.[1] Contaminated or damaged PPE should be replaced immediately. All personnel working in the lab should, at a minimum, wear a lab coat, protective eyewear, long pants, and closed-toe shoes.[2][3]
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the safe preparation of a 10 millimolar (mM) stock solution of this compound (Molecular Weight: 532.62 g/mol ).
Objective: To safely and accurately prepare a 10 mM stock solution for use in downstream experiments.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask (appropriate size)
-
Pipettes and sterile tips
-
Vortex mixer or sonicator
-
Properly labeled storage vials
Procedure:
-
Pre-Calculation: Determine the mass of this compound required. For example, to prepare 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 532.62 g/mol = 0.05326 g or 53.26 mg
-
-
Donning PPE: Before handling the compound, put on the appropriate PPE as specified in the table above for "Weighing and Aliquoting".
-
Weighing:
-
Place a clean weigh boat on the analytical balance and tare to zero.
-
Carefully add this compound to the weigh boat using a clean spatula until the target mass is reached.
-
Record the exact mass.
-
-
Dissolving:
-
Transfer the weighed compound to the volumetric flask.
-
Add a portion of the chosen solvent to the flask, ensuring not to exceed approximately 70-80% of the final volume.
-
Cap the flask and gently swirl to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled vials. Include the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C for long-term stability) in a designated and properly labeled storage unit.
-
-
Decontamination and Disposal:
-
Clean all equipment used in the preparation process.
-
Dispose of all waste materials (e.g., weigh boats, pipette tips, gloves) in the designated chemical waste stream in accordance with institutional and local regulations.
-
Emergency Response: Chemical Spill Workflow
In the event of a spill, a swift and organized response is critical to mitigating potential hazards. The following workflow provides a logical sequence of actions.
Caption: Workflow for responding to a chemical spill.
This structured approach ensures that all necessary steps are taken to protect personnel and the laboratory environment in the event of an accidental release of this compound. Always refer to your institution's specific emergency procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
